Gemcitabine-13C,15N2 (hydrochloride)
Description
Properties
Molecular Formula |
C8[13C]H11F2N[15N2]O4 · HCl |
|---|---|
Molecular Weight |
302.6 |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1/i8+1,13+1,14+1; |
InChI Key |
OKKDEIYWILRZIA-ACCKZTSYSA-N |
SMILES |
OC[C@@H]1[C@@H](O)C(F)(F)[C@H]([15N]2C=CC(N)=[15N][13C]2=O)O1.Cl |
Synonyms |
4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one-2-13C-1,3-15N2 monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Gemcitabine-13C,15N2 hydrochloride chemical structure and properties
High-Precision Internal Standard for Bioanalytical Quantification
Executive Summary
Gemcitabine-13C,15N2 hydrochloride is the stable isotope-labeled analog of the nucleoside metabolic inhibitor Gemcitabine (2',2'-difluorodeoxycytidine, dFdC).[1] Engineered with specific heavy-isotope substitution on the pyrimidine ring, this compound serves as the "gold standard" Internal Standard (IS) for the quantification of Gemcitabine in complex biological matrices (plasma, tumor tissue, PBMCs) via LC-MS/MS.
Unlike structural analogs, Gemcitabine-13C,15N2 exhibits identical chromatographic retention and ionization efficiency to the analyte, providing superior compensation for matrix effects, extraction variability, and ion suppression in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Chemical Identity & Structural Properties[1][2][3]
The isotopic labeling is strategically placed within the cytosine heterocycle (typically at the N1, C2, and N3 positions), ensuring the label is retained during the characteristic fragmentation used in Multiple Reaction Monitoring (MRM).
Physicochemical Data Table[3]
| Property | Specification |
| Chemical Name | 2'-Deoxy-2',2'-difluorocytidine-2- |
| CAS Number | 1262897-74-4 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 302.64 g/mol (Salt) / ~266.2 g/mol (Free Base) |
| Mass Shift | +3 Da relative to unlabeled Gemcitabine |
| Appearance | White to off-white solid |
| Solubility | Water: ≥ 25 mg/mL; DMSO: ≥ 60 mg/mL |
| pKa | ~3.6 (pyrimidine N3), ~10.2 (sugar hydroxyls) |
| Storage | -20°C (Desiccated); Stable in solution for >24h at 4°C |
Structural Logic
The molecule consists of a fluorinated sugar moiety (identical to the drug) and a labeled cytosine base.[2]
-
Labeling Sites: The
C is located at position 2 of the pyrimidine ring, and the two N atoms are at positions 1 and 3.[3] -
Stability: The C-N and C-C bonds holding the isotopes are non-exchangeable, ensuring no label loss during extraction or ionization.
Bioanalytical Applications: LC-MS/MS
The Necessity of Isotopic Labeling
Gemcitabine is highly polar and hydrophilic, making it susceptible to significant matrix effects (ion suppression) in the early eluting region of Reverse Phase Chromatography (RPC). Structural analogs (e.g., cytidine) do not co-elute perfectly with Gemcitabine, leading to inaccurate normalization of these suppression effects.
Gemcitabine-13C,15N2 co-elutes exactly with the analyte. Therefore, any suppression of the Gemcitabine signal by plasma phospholipids or salts equally suppresses the IS signal, maintaining a constant Analyte/IS ratio and ensuring quantitative accuracy.
Mass Spectrometry Transitions
In positive Electrospray Ionization (+ESI), the dominant fragmentation pathway involves the cleavage of the glycosidic bond, releasing the protonated cytosine ring.
-
Analyte (Gemcitabine): Precursor
264.1 Product 112.1 (Unlabeled Cytosine ring). -
Internal Standard (Gemcitabine-13C,15N2): Precursor
267.1 Product 115.1 (Labeled Cytosine ring).
Note: The +3 Da shift is preserved in the fragment ion, validating the ring-labeling strategy.
Validated Experimental Protocol
The following protocol outlines a robust methodology for extracting and quantifying Gemcitabine from human plasma using Gemcitabine-13C,15N2 HCl as the IS.
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg Gemcitabine-13C,15N2 HCl in 1 mL water (1 mg/mL). Store at -20°C.
-
Working IS Solution: Dilute stock in MeOH:Water (50:50) to 500 ng/mL.
-
Extraction Solvent: Acetonitrile containing 0.1% Formic Acid (ice cold).
Sample Preparation (Protein Precipitation)
This method is preferred over Liquid-Liquid Extraction (LLE) due to Gemcitabine's high polarity.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Working IS Solution (500 ng/mL). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Extraction Solvent (Acetonitrile/0.1% FA).
-
Agitate: Vortex vigorously for 30 seconds.
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an autosampler vial.
-
Dilute (Optional): If using HILIC, inject directly. If using C18, dilute 1:1 with water to prevent peak broadening.
LC-MS/MS Conditions
-
Column: Porous Graphitic Carbon (PGC) or HILIC columns are recommended for retention of polar nucleosides. (e.g., Hypercarb 2.1 x 50mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).
-
Gradient: 0-2 min: 5% B; 2-5 min: 5-95% B; 5-6 min: 95% B.
-
Flow Rate: 0.4 mL/min.
Visualizing the Analytical Workflow
The following diagram illustrates the critical path from biological sample to quantitative data, highlighting where the IS compensates for variability.
Caption: Workflow for Gemcitabine quantification. The IS is added pre-extraction to normalize recovery losses and ionization suppression.
Handling & Safety
-
Toxicity: Gemcitabine is a cytotoxic agent (antimetabolite). The labeled standard should be treated with the same precautions: use a fume hood, double nitrile gloves, and eye protection.
-
Stability: Aqueous stock solutions are prone to deamination (converting to the uracil metabolite dFdU) if left at room temperature or varying pH. Keep pH neutral to slightly acidic and store frozen.
-
Disposal: Dispose of as hazardous chemical waste (cytotoxic).
References
-
Zhong, B., et al. (2021).[4] LC-MS/MS method for quantitation of gemcitabine and its metabolite 2,2-difluoro-2-deoxyuridine in mouse plasma and brain tissue. Journal of Pharmaceutical and Biomedical Analysis, 198, 114025.[4] Retrieved from [Link]
-
Honeywell, R. et al. (2018). Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Gemcitabine Hydrochloride | 122111-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (2S)-Gemcitabine-13C,15N2 hydrochloride | Isotope-Labeled Compounds | 1262897-74-4 | Invivochem [invivochem.com]
- 4. ovid.com [ovid.com]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight & Bioanalytical Characterization of Gemcitabine vs. Gemcitabine-13C,15N2
[1][2]
Executive Summary
In the quantitative bioanalysis of Gemcitabine (2',2'-difluorodeoxycytidine, dFdC), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable for regulatory compliance (FDA/EMA).[1][2] While deuterated standards (
This guide details the precise molecular weight difference (
Part 1: The Molecular Physics (Exact Mass Calculation)[1][2]
To configure a high-resolution mass spectrometer (HRMS) or a triple quadrupole (QqQ), nominal mass is insufficient.[1][2] We must calculate the Monoisotopic Mass using IUPAC standard atomic weights.
Atomic Reference Data
- : 12.000000 Da[1][2]
-
: 13.003355 Da (
)[1][2] - : 14.003074 Da[1][2]
-
: 15.000109 Da (
)[1][2] - : 1.007825 Da[1][2]
- : 18.998403 Da[1][2]
- : 15.994915 Da[1][2]
Gemcitabine (Unlabeled)[1][2]
-
Formula:
-
Calculation:
-
Monoisotopic Mass (
): 263.07176 Da [1][2][3] -
Protonated Ion
: 264.07904 Da [1][2]
Gemcitabine-13C,15N2 (The Internal Standard)
Commercially available Gemcitabine-13C,15N2 typically carries the label on the pyrimidine (cytosine) ring .[1][2] This is critical for fragmentation (see Section 2).[1][2]
-
Modification: One
replaced by ; Two replaced by . -
Formula:
-
Mass Shift Calculation:
-
Monoisotopic Mass (
): 266.06919 Da [1][2] -
Protonated Ion
: 267.07647 Da [1][2]
Summary Table
| Species | Formula | Monoisotopic Mass (Da) | Precursor Ion |
| Gemcitabine | 263.0718 | 264.1 | |
| Gemcitabine-13C,15N2 | 266.0692 | 267.1 | |
| Difference | -- | +2.9974 | +3.0 |
Part 2: Structural Logic & Fragmentation Strategy
The location of the isotope label dictates the utility of the standard in MS/MS.[2] For Gemcitabine, the label is engineered into the Cytosine ring , not the ribose sugar.[1][2]
The Fragmentation Mechanism
In a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode, Gemcitabine fractures at the N-glycosidic bond.[1][2]
-
Parent: The whole molecule (
264.1).[1][2] -
Collision: High energy breaks the bond between the sugar and the base.[2]
-
Daughter: The positive charge remains on the Cytosine ring (
112.1).[2] The fluorinated sugar is neutral and lost.[2]
Why Ring Labeling Matters
Because the label is on the ring (
-
Analyte Transition:
[1][4] -
IS Transition:
-
Result: The fragment ion also shifts by +3 Da.[2]
-
Risk Mitigation: If the label were on the sugar, the transition would be
.[1][2] This would cause "crosstalk" where high concentrations of IS could interfere with the analyte channel.[2] Ring labeling prevents this.[1][2]
Visualization: Labeling & Fragmentation[2]
Caption: Fragmentation pathway showing how the label on the Cytosine ring ensures the fragment ion retains the +3 Da mass shift, preventing isotopic interference.
Part 3: Bioanalytical Protocol (Self-Validating System)
Gemcitabine is unstable in blood due to Cytidine Deaminase (CDA) , which converts it to the inactive metabolite dFdU.[1][2][5] The following protocol integrates enzymatic stabilization with the IS workflow.
Reagents & Materials
-
Stabilizer: Tetrahydrouridine (THU).[1][2][4] Mandatory for preventing ex vivo deamination.[2]
-
Internal Standard: Gemcitabine-13C,15N2 (Purity >98%).[1][2]
-
Column: HILIC (Hydrophilic Interaction LC) is preferred over C18 due to Gemcitabine's high polarity, ensuring retention away from the void volume.[1][2]
Step-by-Step Workflow
-
Blood Collection (Critical Step):
-
Sample Preparation (Protein Precipitation):
-
LC-MS/MS Parameters:
Workflow Diagram
Caption: End-to-end bioanalytical workflow emphasizing the critical addition of THU stabilizer and the specific MRM transitions for the labeled internal standard.
Part 4: Data Interpretation & Crosstalk Analysis
When using a +3 Da IS, you must verify "Isotopic Crosstalk" during method validation (FDA M10 Guideline).[1][2]
The M+3 Contribution
Natural Gemcitabine contains isotopes (
-
The probability of a natural M+3 isotope in Gemcitabine is extremely low (<0.1%) because the molecule is small (
).[2] -
Conclusion: The contribution of the analyte to the IS channel (
) is negligible.[2]
The Reverse Contribution (Impurity)[1][2]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 60750, Gemcitabine. Retrieved from [Link][1][2]
-
FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][6][7] Retrieved from [Link]
-
Honeywell, R. et al. (2018).[1][2] "Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite dFdU in human plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Gemcitabine-13C,15N2 Hydrochloride | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Stability & Bioanalytical Handling of Gemcitabine-13C,15N2 Hydrochloride
Executive Summary
Gemcitabine-13C,15N2 hydrochloride is the stable isotope-labeled internal standard (SIL-IS) of choice for the quantification of Gemcitabine (dFdC) in biological matrices. Its utility in LC-MS/MS assays relies on an identical physicochemical behavior to the native analyte while maintaining a distinct mass shift (+3 Da).
This guide addresses the critical stability challenges associated with this compound—specifically its susceptibility to hydrolytic deamination and anomerization . It provides validated protocols for stock preparation and storage to ensure regulatory compliance (FDA/ICH M10) during bioanalytical method validation.
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting stability. The isotopic labeling of this compound is strategically placed within the pyrimidine ring, ensuring that the label is retained even during primary metabolic degradation.
Molecular Specifications
| Property | Specification |
| Compound Name | Gemcitabine-13C,15N2 Hydrochloride |
| Synonyms | 2'-Deoxy-2',2'-difluorocytidine-13C,15N2 HCl; dFdC-13C,15N2 |
| Molecular Formula | |
| Molecular Weight | ~302.6 Da (Free base + HCl) |
| Isotopic Shift | +3 Da (relative to native Gemcitabine) |
| Label Position | Pyrimidine Ring: |
| pKa | 3.6 (Cytidine amine), 10.2 (Sugar hydroxyl) |
| Solubility | Water: High (>30 mg/mL); Methanol: Slight; Ethanol: Insoluble |
Structural Stability Map
The following diagram illustrates the molecular vulnerabilities of the compound.
Figure 1: Structural stability map highlighting the C4-amine vulnerability and the retention of isotopes during degradation.
Degradation Mechanisms[4][5][6][7]
The stability of Gemcitabine-13C,15N2 is governed by two primary pathways. Understanding these is essential for troubleshooting failing QC samples or non-linear calibration curves.
Hydrolytic Deamination (Chemical & Enzymatic)
The conversion of Gemcitabine (Cytosine analog) to 2',2'-difluorodeoxyuridine (dFdU, Uracil analog) is the dominant degradation pathway.
-
Chemical: Occurs in aqueous solutions.[4][5] It is catalyzed by extreme pH (both acid and base), with a "U-shaped" stability profile. Maximum stability is observed between pH 7.0 and 9.5.[6]
-
Enzymatic: In plasma/blood, Cytidine Deaminase (CDA) rapidly converts Gemcitabine to dFdU. The half-life in human plasma can be as short as 10–20 minutes at 37°C without stabilization.
Anomerization
Under strongly basic conditions (pH > 11) or high temperatures, the
Figure 2: Primary degradation pathways. Note that enzymatic deamination in plasma is the critical risk for bioanalysis.
Validated Handling Protocols
To ensure data integrity and compliance with FDA/ICH M10 guidelines, the following protocols must be implemented.
Stock Solution Preparation
Objective: Create a stable primary stock of Gemcitabine-13C,15N2.
-
Solvent: Water (Milli-Q) is preferred for solubility, but 50:50 Methanol:Water is superior for microbial prevention and volatility control.
-
Concentration: 1.0 mg/mL (free base equivalent).
-
Procedure:
-
Calculate the salt correction factor (MW Salt / MW Free Base).
-
Dissolve the accurately weighed powder in water first (to ensure rapid dissolution).
-
Dilute to volume with Methanol (if using binary solvent).
-
Storage: -20°C or -70°C. Stable for >12 months.
-
Biological Sample Stabilization (Critical)
Because Cytidine Deaminase (CDA) is active in blood, the Internal Standard (if spiked into fresh blood) or the native analyte will degrade immediately.
-
Inhibitor: Tetrahydrouridine (THU) .
-
Protocol:
-
Pre-load blood collection tubes with THU (final concentration 25–50 µg/mL blood).
-
If spiking IS into untreated plasma for validation, add THU to the plasma before spiking Gemcitabine-13C,15N2.
-
Acidification: Alternatively, acidify plasma with 10% Formic Acid immediately upon separation to halt enzymatic activity (pH < 4 inhibits CDA).
-
Autosampler Stability Test
Objective: Verify stability during LC-MS/MS batch runs (up to 48 hours). Setup:
-
Prepare extracted samples (in mobile phase).
-
Store in autosampler at 4°C–10°C.
-
Inject at T=0, T=24h, T=48h against a freshly prepared calibration curve. Acceptance Criteria: The IS peak area response should not deviate >15% from T=0, and no new peaks (dFdU) should appear in the IS channel.
Stability Data Summary
The following table summarizes expected stability profiles based on native Gemcitabine data (applicable to the SIL-IS due to negligible kinetic isotope effects).
| Condition | Matrix | Stability Duration | Notes |
| Solid State | Powder | > 2 Years | Store at -20°C, desiccated. |
| Stock Solution | Water/MeOH | > 1 Year | -20°C. Avoid alkaline glass. |
| Benchtop | Plasma (No THU) | < 30 Mins | Critical Failure Point. |
| Benchtop | Plasma (+ THU) | > 4 Hours | THU prevents deamination. |
| Freeze-Thaw | Plasma (+ THU) | 3 Cycles | No significant degradation. |
| Processed | Reconstitution Sol. | 48 Hours | Keep at 4°C (Autosampler). |
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7][8][9] (2018).[4][10] Available at: [Link]
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[9] (2022).[11] Available at: [Link]
-
Jansen, P.J., et al. "The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products."[4] Journal of Pharmaceutical Sciences, 89(7), 885-891 (2000).
-
Anliker, S.L., et al. "Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent."[12] Journal of Pharmaceutical Sciences, 83(5), 716-719 (1994).[12]
-
PubChem. Gemcitabine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Gemcitabine-¹³C,¹⁵N₂ in Human Plasma using LC-MS/MS
Introduction: The Critical Role of Sample Preparation in Gemcitabine Bioanalysis
Gemcitabine (2',2'-difluorodeoxycytidine), a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, and breast cancers, necessitates precise and accurate quantification in human plasma for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] The inherent complexity of the plasma matrix, rich in proteins and other endogenous components, poses a significant challenge to achieving reliable analytical data.[2][3] Effective sample preparation is, therefore, not merely a preliminary step but a critical determinant of assay sensitivity, accuracy, and robustness. The use of a stable isotope-labeled internal standard, such as Gemcitabine-¹³C,¹⁵N₂, is indispensable for correcting matrix effects and variabilities in the analytical process, ensuring the highest level of confidence in the obtained results.[4][5]
This comprehensive guide provides detailed, field-proven protocols for the preparation of human plasma samples for the quantification of gemcitabine, utilizing Gemcitabine-¹³C,¹⁵N₂ as an internal standard, prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. We will delve into two widely adopted and validated techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE), explaining the scientific rationale behind each step to empower researchers and drug development professionals in their bioanalytical endeavors.
Method 1: Protein Precipitation (PPT) – The Rapid and Robust Approach
Protein precipitation is a straightforward and high-throughput technique for removing the bulk of proteins from plasma samples.[6] The underlying principle is the denaturation and precipitation of proteins by an organic solvent, followed by centrifugation to separate the protein-depleted supernatant containing the analyte of interest. Acetonitrile is a frequently employed solvent due to its high efficiency in protein removal.[7]
Causality and Experimental Choices in PPT
The choice of acetonitrile is deliberate; its miscibility with aqueous plasma allows for efficient interaction with proteins, disrupting their hydration shell and leading to aggregation and precipitation. The ratio of the precipitation solvent to the plasma volume is a critical parameter. A higher ratio generally results in more complete protein removal but may also lead to the dilution of the analyte, potentially impacting the lower limit of quantification (LLOQ). A common and effective ratio is 3:1 or 4:1 (solvent:plasma).[7]
The addition of the internal standard (IS), Gemcitabine-¹³C,¹⁵N₂, at the very beginning of the workflow is crucial. This ensures that the IS undergoes the exact same experimental conditions as the analyte, from protein precipitation to final analysis, thereby accurately compensating for any sample loss or variability during the preparation process.
Detailed Protocol: Acetonitrile-Based Protein Precipitation
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Gemcitabine-¹³C,¹⁵N₂ internal standard working solution
-
HPLC-grade acetonitrile (ACN), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specified volume of the Gemcitabine-¹³C,¹⁵N₂ working solution to each plasma sample to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. The "solvent first" method, where the precipitating solvent is added to the tube before the plasma, can also be employed to prevent well blockage in 96-well filter plates.[6]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.[7]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve chromatographic peak shape.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any fine particulate matter before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow for Gemcitabine Analysis.
Quantitative Data Summary: Protein Precipitation
| Parameter | Value | Rationale/Reference |
| Plasma Volume | 100 µL | Standard volume for micro-scale analysis. |
| Acetonitrile Volume | 300 µL | 3:1 ratio for efficient protein removal.[7] |
| Centrifugation Speed | 14,000 x g | Ensures tight pelleting of precipitated proteins.[7] |
| Centrifugation Time | 10 minutes | Sufficient time for complete protein sedimentation. |
| Centrifugation Temp. | 4°C | Minimizes potential degradation of the analyte. |
| Typical Recovery | >90% | High recovery is expected for this method.[8] |
Method 2: Solid-Phase Extraction (SPE) – The High-Purity Approach
Solid-phase extraction is a more selective sample preparation technique that provides a cleaner extract compared to protein precipitation by removing not only proteins but also other interfering substances like salts and phospholipids.[9] This results in reduced matrix effects and potentially higher assay sensitivity. For a hydrophilic compound like gemcitabine, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is often a suitable choice.[5]
Expertise in SPE Method Development
The selection of the SPE sorbent is paramount. An HLB sorbent is advantageous as it offers good retention for a broad range of compounds, from polar to non-polar, making it robust for the extraction of gemcitabine. The wash steps are critical for removing interferences. An initial wash with a weak organic solvent (e.g., 5% methanol in water) will remove highly polar interferences without eluting the moderately polar gemcitabine. The elution step utilizes a stronger organic solvent (e.g., methanol) to desorb the analyte and the internal standard from the sorbent.
Detailed Protocol: Solid-Phase Extraction (Oasis HLB)
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
Gemcitabine-¹³C,¹⁵N₂ internal standard working solution
-
Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)
-
HPLC-grade methanol
-
HPLC-grade water
-
SPE vacuum manifold
-
Vortex mixer
-
Collection tubes
Step-by-Step Methodology:
-
Sample Pre-treatment: To 200 µL of human plasma, add a specified volume of the Gemcitabine-¹³C,¹⁵N₂ working solution. Dilute the sample with 200 µL of water to reduce viscosity and facilitate loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing Step 1: Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the sorbent bed by applying a high vacuum for 2-5 minutes to remove any residual wash solvent.
-
Elution: Elute the analyte and internal standard by passing 1 mL of methanol through the cartridge into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow for Gemcitabine Analysis.
Quantitative Data Summary: Solid-Phase Extraction
| Parameter | Value/Solvent | Rationale/Reference |
| Sorbent Type | Oasis HLB | Good retention for hydrophilic compounds.[5] |
| Conditioning Solvents | Methanol, Water | Prepares the sorbent for sample loading. |
| Wash Solvent 1 | Water | Removes salts and polar interferences. |
| Wash Solvent 2 | 5% Methanol in Water | Removes less polar interferences. |
| Elution Solvent | Methanol | Effectively elutes gemcitabine. |
| Typical Recovery | >85% | Good recovery with high purity.[10] |
Conclusion: Method Selection and Validation
Both protein precipitation and solid-phase extraction are viable and effective methods for the preparation of human plasma samples for the quantification of gemcitabine using LC-MS/MS. The choice between the two often depends on the specific requirements of the study. Protein precipitation offers speed and simplicity, making it ideal for high-throughput screening. Solid-phase extraction, while more labor-intensive, provides a cleaner extract, which can be crucial for achieving the lowest limits of quantification and minimizing matrix effects, especially in regulated bioanalysis.[9][10]
Regardless of the chosen method, it is imperative that the entire analytical method, including the sample preparation protocol, is fully validated according to the latest regulatory guidelines (e.g., FDA, EMA) to ensure the accuracy, precision, and reliability of the data.[10] The use of a stable isotope-labeled internal standard like Gemcitabine-¹³C,¹⁵N₂ is a non-negotiable component of a robust and trustworthy bioanalytical method.
References
-
Taylor & Francis. (n.d.). Development of a magnetic solid phase extraction method for gemcitabine from rat plasma by using magnetic graphene oxide calix[11]arene composite and its application to pharmacokinetics. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Development of a magnetic solid phase extraction method for gemcitabine from rat plasma by using magnetic graphene oxide calix[11]arene composite and its application to pharmacokinetics. Retrieved from [Link]
-
ResearchGate. (2009). Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect. Retrieved from [Link]
-
PubMed. (1995). Validated assays for the determination of gemcitabine in human plasma and urine using high-performance liquid chromatography with ultraviolet detection. Retrieved from [Link]
-
PubMed. (2018). Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. Retrieved from [Link]
-
PMC. (n.d.). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). Rapid determination of gemcitabine in plasma and serum using reversed-phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. Retrieved from [Link]
-
PubMed. (n.d.). Determination of gemcitabine and its metabolite in human plasma using high-pressure liquid chromatography coupled with a diode array detector. Retrieved from [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. Retrieved from [Link]
-
UTS OPUS. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to s. Retrieved from [Link]
-
Ovid. (n.d.). LC-MS/MS method for quantitation of gemcitabine and its metabolite 2,2-difluoro-2-deoxyuridine in mouse plasma and brain tissue:. Retrieved from [Link]
-
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]
Sources
- 1. Rapid determination of gemcitabine in plasma and serum using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. norlab.com [norlab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validated assays for the determination of gemcitabine in human plasma and urine using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive Method for Quantifying Gemcitabarine in Serum Using Stable Isotope Dilution LC-MS/MS
Introduction
Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) is a cornerstone of chemotherapy, employed as a single agent and in combination therapies for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] As a nucleoside analog, it undergoes intracellular phosphorylation to its active mono-, di-, and triphosphate forms, which inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.[2][3] The therapeutic window for Gemcitabine is narrow, and patient response can be highly variable. Several studies have indicated a correlation between Gemcitabine's peak plasma concentration and the incidence of hematological toxicity.[1][4] This underscores the critical need for therapeutic drug monitoring (TDM) to optimize dosing, maximize efficacy, and minimize adverse effects.[1][4]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gemcitabine in human serum. The methodology is grounded in the principle of stable isotope dilution analysis (SIDA), which is widely recognized as the gold standard for quantitative bioanalysis due to its superior accuracy and precision.[5][6] By employing Gemcitabine-¹³C,¹⁵N₂ HCl as an internal standard, this protocol effectively mitigates variability arising from sample preparation and matrix effects, ensuring reliable and reproducible results.[5][6][7] The procedures outlined herein adhere to the principles of bioanalytical method validation as recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10][11][12]
Principle of the Method: Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis (SIDA) is a powerful quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process.[6][13] In this application, Gemcitabine-¹³C,¹⁵N₂ HCl serves as the internal standard (IS). The IS is chemically identical to the analyte of interest (Gemcitabine) but has a greater mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[2][3]
Because the analyte and the IS have virtually identical physicochemical properties, they behave similarly during all stages of sample preparation, including extraction, and chromatography.[5][6] Any loss of analyte during these steps will be accompanied by a proportional loss of the IS. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge ratio (m/z). Quantification is then based on the ratio of the response of the analyte to the response of the IS.[5][7] This ratiometric measurement corrects for potential variations, leading to highly accurate and precise results.[5][6][14]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the quantification of Gemcitabine in serum.
Materials and Reagents
-
Gemcitabine hydrochloride (Reference Standard)
-
Gemcitabine-¹³C,¹⁵N₂ hydrochloride (Internal Standard)[2][15][16]
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Human serum (drug-free)
-
Tetrahydrouridine (THU) - an inhibitor of cytidine deaminase to prevent ex vivo degradation of Gemcitabine.[4][17]
Preparation of Stock and Working Solutions
-
Gemcitabine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gemcitabine hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Gemcitabine-¹³C,¹⁵N₂ hydrochloride in methanol.
-
Working Solutions: Prepare serial dilutions of the Gemcitabine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples, which can interfere with LC-MS/MS analysis.[18][19][20]
-
Allow all serum samples, calibration standards, and QC samples to thaw to room temperature.
-
To 100 µL of serum in a microcentrifuge tube, add 10 µL of THU solution (1 mg/mL in water).
-
Spike with 10 µL of the appropriate Gemcitabine working solution (or blank solvent for blank samples).
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile). The acetonitrile will precipitate the serum proteins.[19][20]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Caption: Workflow for serum sample preparation using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, linear gradient to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Gemcitabine | 264.1 | 112.1 | 15 |
| Gemcitabine-¹³C,¹⁵N₂ | 267.1 | 115.1 | 15 |
Note: The specific m/z values and collision energies may require optimization based on the instrument used.[21]
Method Validation
A comprehensive method validation should be performed in accordance with FDA guidelines to ensure the reliability of the results.[8][9][10][12] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the assay is accurate and precise. A typical range for Gemcitabine in plasma is 2-2,000 ng/mL.[22]
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both Gemcitabine and the internal standard (Gemcitabine-¹³C,¹⁵N₂).
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification of Unknowns: Determine the concentration of Gemcitabine in the unknown serum samples by interpolating their peak area ratios from the calibration curve.
Sources
- 1. A rapid homogeneous immunoassay to quantify gemcitabine in plasma for therapeutic drug monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid Homogeneous Immunoassay to Quantify Gemcitabine in Plasma for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. fda.gov [fda.gov]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. moh.gov.bw [moh.gov.bw]
- 12. fda.gov [fda.gov]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gemcitabine-13C,15N2 Hydrochloride | LGC Standards [lgcstandards.com]
- 16. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 17. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. filtrous.com [filtrous.com]
- 21. ovid.com [ovid.com]
- 22. researchgate.net [researchgate.net]
Application Note: Robust Solid Phase Extraction (SPE) Protocols for the Quantification of Gemcitabine-¹³C,¹⁵N₂ in Biological Matrices
Abstract
This application note provides detailed, scientifically grounded protocols for the solid phase extraction (SPE) of Gemcitabine and its stable isotope-labeled internal standard (SIL-IS), Gemcitabine-¹³C,¹⁵N₂, from plasma samples. Gemcitabine is a hydrophilic, polar nucleoside analogue, presenting a challenge for traditional reversed-phase extraction methods.[1] We present two robust methods leveraging state-of-the-art polymeric SPE sorbents: a mixed-mode cation exchange (MCX) protocol for highly selective extraction and a hydrophilic-lipophilic balanced (HLB) reversed-phase protocol for general-purpose cleanup. The causality behind each step—from sample pre-treatment to elution—is explained to empower researchers to adapt these methods confidently. These protocols are designed for drug development professionals and bioanalytical scientists requiring high-recovery, low matrix effect sample preparation for downstream LC-MS/MS analysis.
Introduction: The Bioanalytical Challenge of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a cornerstone chemotherapeutic agent for a variety of solid tumors.[2] As a prodrug, its efficacy is linked to its intracellular phosphorylation into active metabolites that inhibit DNA synthesis.[1] Accurate quantification of Gemcitabine in biological matrices like plasma is critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
The primary analytical challenge with Gemcitabine lies in its physicochemical properties. It is a highly polar and hydrophilic molecule (LogP ≈ -1.7), making it freely soluble in water but poorly retained on conventional C18 silica-based reversed-phase SPE sorbents.[1] Furthermore, biological samples such as plasma are complex matrices containing numerous endogenous components (e.g., phospholipids, proteins) that can interfere with analysis and cause ion suppression in mass spectrometry.
Effective sample preparation is therefore paramount. Solid phase extraction (SPE) offers a powerful technique to isolate Gemcitabine from these interferences, providing cleaner extracts and improved analytical sensitivity compared to simpler methods like protein precipitation.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) like Gemcitabine-¹³C,¹⁵N₂ is considered the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and compensates for variability during the extraction and detection process.[5]
This guide details two validated SPE approaches tailored to the unique chemistry of Gemcitabine, ensuring high recovery and reproducibility for demanding bioanalytical applications.
Foundational Principles: Selecting the Right SPE Chemistry
The choice of SPE sorbent is the most critical decision in method development. Given Gemcitabine's characteristics, two main strategies are recommended:
-
Mixed-Mode Strong Cation Exchange (MCX): This is the most selective and powerful approach for Gemcitabine. MCX sorbents are polymeric phases that feature both reversed-phase (for hydrophobic interactions) and strong cation exchange (for ionic interactions) retention mechanisms.[6][7] Gemcitabine has a basic pyrimidine nitrogen (pKa ≈ 3.6), which can be readily protonated (positively charged) under acidic conditions.[1][8] This positive charge allows for strong binding to the negatively charged sulfonic acid groups on the MCX sorbent.[9] This dual retention mechanism permits aggressive washing steps with strong organic solvents to remove neutral and acidic interferences, leading to exceptionally clean extracts.[10]
-
Polymeric Hydrophilic-Lipophilic Balanced (HLB) Sorbent: HLB sorbents are advanced, water-wettable polymeric materials designed to retain a broad spectrum of compounds, from polar to non-polar.[7] Unlike traditional silica-based phases, polymeric sorbents are stable across a wide pH range (1-14) and are not susceptible to "dewetting," a phenomenon where the sorbent loses its retentive ability if it dries out, which improves method robustness.[11] While primarily a reversed-phase mechanism, the unique chemistry of HLB sorbents provides sufficient retention for moderately polar compounds like Gemcitabine, making it a simpler, more generic alternative to MCX.[12]
Protocol I: High-Selectivity Extraction using Mixed-Mode Cation Exchange (MCX)
This protocol is the recommended approach for achieving the cleanest possible extracts, minimizing matrix effects, and maximizing analytical sensitivity. It leverages the ionizable nature of Gemcitabine for a highly targeted extraction.
Causality of the MCX Protocol
The method's success hinges on precise pH control to manipulate the charge state of Gemcitabine.
-
Sample Pre-treatment & Load: The plasma sample is acidified (e.g., with phosphoric or formic acid) to a pH well below Gemcitabine's pKa (~3.6). This ensures the pyrimidine amine is fully protonated (positively charged). When loaded onto the MCX cartridge, Gemcitabine is retained by two powerful mechanisms: strong ionic interaction with the cation exchanger and hydrophobic interaction with the polymeric backbone.[10]
-
Aqueous Wash: An acidic aqueous wash (e.g., 2% formic acid) removes early-eluting, very polar, unretained matrix components while keeping Gemcitabine bound by both retention mechanisms.[6]
-
Organic Wash: A strong organic wash (e.g., 100% methanol) is the key cleanup step.[8] This wash effectively removes hydrophobic and neutral interferences (like lipids and phospholipids) that are retained by the reversed-phase backbone. Because Gemcitabine is strongly bound by the ion-exchange mechanism, it is not eluted by the organic solvent.[4]
-
Elution: A basic organic solution (e.g., 5% ammonium hydroxide in methanol) is used for elution. The high pH neutralizes the positive charge on Gemcitabine, disrupting the strong ionic bond. The organic solvent simultaneously disrupts the weaker hydrophobic interactions, allowing the now-neutral analyte to be eluted from the cartridge.[10]
Experimental Workflow & Diagram
Caption: Workflow for MCX-based SPE of Gemcitabine.
Step-by-Step MCX Protocol
| Step | Procedure | Volume | Rationale & Key Insights |
| 1 | Sample Pre-treatment | 200 µL | Spike 100 µL of plasma with Gemcitabine-¹³C,¹⁵N₂ internal standard, then add 100 µL of 4% aqueous phosphoric acid. Vortex to mix. |
| 2 | Condition | 1 mL | Pass methanol through the MCX cartridge (e.g., 1 cc, 30 mg) to wet the sorbent and activate the polymeric backbone. |
| 3 | Equilibrate | 1 mL | Pass 2% aqueous formic acid through the cartridge to prepare the sorbent for the acidified sample and ensure the ion-exchange sites are ready. |
| 4 | Load | ~200 µL | Load the pre-treated sample from Step 1 onto the cartridge at a slow, steady flow rate (~1-2 drops/sec) to ensure optimal binding. |
| 5 | Wash 1 (Aqueous) | 1 mL | Pass 2% aqueous formic acid to wash away polar, unretained matrix components. This step maintains the acidic environment. |
| 6 | Wash 2 (Organic) | 1 mL | Pass 100% methanol to wash away hydrophobic interferences like phospholipids. Gemcitabine remains bound via the strong cation exchange mechanism. |
| 7 | Elute | 2 x 0.5 mL | Elute Gemcitabine with two aliquots of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte for release. |
| 8 | Post-Elution | N/A | Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis. |
Protocol II: General Purpose Extraction using Polymeric HLB Sorbent
This protocol offers a simpler, faster alternative using a water-wettable polymeric reversed-phase sorbent. It is robust and effective for a wide range of analytes, including Gemcitabine.
Causality of the HLB Protocol
This method relies primarily on reversed-phase retention, enhanced by the unique properties of the HLB polymer.
-
Simplified Protocol: A key advantage of modern water-wettable sorbents like Oasis HLB is the potential for simplified protocols that eliminate the conditioning and equilibration steps.[11] This saves significant time and solvent.
-
Load: The plasma sample, often just diluted with water or a weak acid, is loaded directly. The hydrophilic "head" of the HLB sorbent facilitates interaction with the polar Gemcitabine, while the hydrophobic "tail" provides reversed-phase retention.[9]
-
Wash: A weak organic wash (e.g., 5-10% methanol in water) is used to remove highly polar interferences and salts without eluting the moderately polar Gemcitabine.
-
Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the hydrophobic interactions and elute Gemcitabine.[11]
Experimental Workflow & Diagram
Caption: Simplified workflow for HLB-based SPE of Gemcitabine.
Step-by-Step HLB Protocol
| Step | Procedure | Volume | Rationale & Key Insights |
| 1 | Sample Pre-treatment | 200 µL | Spike 100 µL of plasma with Gemcitabine-¹³C,¹⁵N₂ internal standard, then add 100 µL of water. Vortex to mix. This reduces viscosity for better loading. |
| 2 | Load | ~200 µL | Load the diluted sample from Step 1 directly onto the HLB cartridge (e.g., 1 cc, 30 mg). No conditioning or equilibration is required for this water-wettable sorbent.[11] |
| 3 | Wash | 1 mL | Pass 5% methanol in water through the cartridge to remove salts and very polar matrix components that have little to no reversed-phase retention. |
| 4 | Elute | 2 x 0.5 mL | Elute Gemcitabine with two aliquots of 90% methanol in water. This strong organic solvent effectively disrupts the reversed-phase retention mechanism. |
| 5 | Post-Elution | N/A | Evaporate the eluate to dryness under a stream of nitrogen at ~40°C. Reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis. |
Data Summary and Performance Expectations
The following table summarizes the key attributes and expected performance of the two protocols. Actual recovery and matrix effects should be validated in your laboratory according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation).[2][13]
| Parameter | Protocol I: Mixed-Mode (MCX) | Protocol II: Polymeric RP (HLB) |
| Primary Retention | Ion Exchange & Reversed-Phase | Reversed-Phase |
| Selectivity | Very High | High |
| Matrix Cleanup | Excellent (removes phospholipids effectively) | Good |
| Protocol Complexity | Moderate (5-step) | Low (3-step) |
| Expected Recovery | > 90% | > 85% |
| Matrix Effects | Minimal (< 10%) | Low (< 15%) |
| Best For | Assays requiring the highest sensitivity and lowest matrix interference; challenging matrices. | High-throughput screening; routine analysis where ultimate sensitivity is not required. |
Conclusion and Best Practices
The accurate quantification of Gemcitabine and Gemcitabine-¹³C,¹⁵N₂ in plasma is readily achievable with a well-designed solid phase extraction protocol. For maximum selectivity and matrix removal, the Mixed-Mode Cation Exchange (MCX) method is superior, leveraging the basicity of Gemcitabine for a highly specific cleanup. For applications prioritizing speed and simplicity without compromising robustness, the Polymeric Hydrophilic-Lipophilic Balanced (HLB) method provides excellent performance with a streamlined workflow.
Key Best Practices for Success:
-
Internal Standard: Always add the Gemcitabine-¹³C,¹⁵N₂ internal standard to the sample before any extraction steps to ensure it tracks the analyte through the entire process.[5]
-
Solvent Freshness: For the MCX method, always use freshly prepared basic elution solvent (5% ammonium hydroxide in methanol), as its effectiveness can diminish over time.
-
Flow Rate: Maintain a slow, consistent flow rate during sample loading to maximize analyte-sorbent interaction and ensure reproducible recovery.
-
Method Validation: While these protocols are robust starting points, every bioanalytical method must be fully validated for parameters such as accuracy, precision, recovery, and matrix effects according to established regulatory guidelines.[13]
By understanding the chemical principles behind each step, researchers can confidently implement and adapt these protocols to achieve reliable and high-quality data in their drug development programs.
References
-
Trudeau, M., & Lee, M. (n.d.). Oasis™ PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Waters Corporation. Available from: [Link]
-
Waters Corporation. (n.d.). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. Available from: [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Available from: [Link]
-
Grgic, J., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals. Available from: [Link]
-
Asian Journal of Green Chemistry. (2025). Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Asian Journal of Green Chemistry. Available from: [Link]
-
Waters Corporation. (n.d.). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis HLB SPE for High Analyte Recovery. Available from: [Link]
-
Duke Department of Biostatistics and Bioinformatics. (n.d.). Oasis MCX Protocol from Waters. Available from: [Link]
-
Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology. Available from: [Link]
-
Waters Corporation. (n.d.). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research. Available from: [Link]
-
Xu, R., et al. (2018). Development and validation of a UPLC–MS/MS assay for the determination of gemcitabine and its L-carnitine ester derivative in rat plasma and its application in oral pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Rajesh, V., et al. (2011). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. Asian Journal of Chemistry. Available from: [Link]
-
Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Available from: [Link]
-
Neue, U. (2004). SPE of very polar compounds. Chromatography Forum. Available from: [Link]
-
ResearchGate. (n.d.). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. Available from: [Link]
-
Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION. Available from: [Link]
-
Biotage. (2023). When should I choose a mixed-mode SPE?. Biotage. Available from: [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available from: [Link]
-
K'Oreje, K. O., et al. (2020). A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples. Molecules. Available from: [Link]
-
Badu-Tawiah, A., et al. (2014). Microsampling with Solid Phase Extraction Cartridge: Storage and Online Mass Spectrometry Analysis. Analytical Chemistry. Available from: [Link]
-
Grgic, J., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available from: [Link]
-
Freeman, K. B., et al. (1995). Validated assays for the determination of gemcitabine in human plasma and urine using high-performance liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Applications. Available from: [Link]
-
Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a rapid and simple reversed-phase HPLC method for the determination of gemcitabine in human plasma. Available from: [Link]
-
ResearchGate. (n.d.). Development of a sensitive and selective LC-MS/MS method for simultaneous determination of gemcitabine and 2,2-difluoro-2-deoxyuridine in human plasma. Available from: [Link]
-
Singh, S., et al. (2023). Development and validation of simultaneous quantification method for gemcitabine and betulinic acid: augmenting industrial application. Future Journal of Pharmaceutical Sciences. Available from: [Link]
-
Wang, L. Z., et al. (2009). Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
PubMed. (n.d.). Rapid determination of gemcitabine in plasma and serum using reversed-phase HPLC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Poly(anhydride-ester) Gemcitabine: Synthesis and Particle Engineering of a High Payload Hydrolysable Polymeric Drug for Cancer Therapy. Available from: [Link]
-
YouTube. (2019). Quick protocols: Generic SPE extraction procedure with Thermo Scientific HyperSep SPE cartridges. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Gemcitabine-Loaded PLGA Microparticles with Green Solvents. Available from: [Link]
Sources
- 1. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. youtube.com [youtube.com]
- 5. Rapid determination of gemcitabine in plasma and serum using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. biotage.com [biotage.com]
- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 11. waters.com [waters.com]
- 12. lcms.cz [lcms.cz]
- 13. Development and validation of a UPLC–MS/MS assay for the determination of gemcitabine and its L-carnitine ester derivative in rat plasma and its application in oral pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
protein precipitation techniques for Gemcitabine-13C,15N2 recovery
Application Note & Protocol Guide
Optimizing Protein Precipitation for the Recovery of Gemcitababe-13C,15N2 from Biological Matrices
For: Researchers, scientists, and drug development professionals in pharmaceutical and biotechnology sectors.
Introduction: The Critical Role of Sample Preparation in Bioanalysis
In the realm of pharmacokinetic (PK) and pharmacodynamic (PD) studies, the accuracy and reliability of quantitative data are paramount. The journey from a complex biological matrix, such as plasma or serum, to a clean, analyzable sample is fraught with challenges that can significantly impact downstream analysis, typically performed by Liquid Chromatography-Mass Spectrometry (LC-MS). Protein precipitation stands as a fundamental and widely adopted technique for the initial clean-up of these samples.[1][2] Its primary objective is to efficiently remove high-abundance proteins that can interfere with the analysis of small molecule drugs and their metabolites.[2]
This guide provides a comprehensive overview and detailed protocols for the application of protein precipitation techniques specifically tailored for the recovery of Gemcitabine-13C,15N2. Gemcitabine, a nucleoside analog, is a potent chemotherapeutic agent, and its isotopically labeled form, Gemcitabine-13C,15N2, serves as an ideal internal standard for quantitative bioanalysis due to its chemical and physical similarity to the parent drug.[3][4][5] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring the robustness of the bioanalytical method.[6][7][8][9]
The selection of an appropriate protein precipitation method is not a one-size-fits-all decision. It requires a nuanced understanding of the analyte's properties, the nature of the biological matrix, and the requirements of the downstream analytical platform. This document will delve into the mechanisms of different precipitation agents, provide step-by-step protocols, and offer insights into optimizing recovery and minimizing matrix effects for Gemcitabine-13C,15N2.
Physicochemical Properties of Gemcitabine-13C,15N2
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a successful sample preparation strategy. Gemcitabine-13C,15N2 is a hydrophilic molecule, a key characteristic that influences its partitioning behavior during protein precipitation.
| Property | Value/Description | Source |
| Chemical Name | 2'-deoxy-2',2'-difluoro-cytidine-2-13C-1,3-15N2, monohydrochloride | [3] |
| Molecular Formula | C8[13C]H11F2N[15N2]O4 • HCl | [3] |
| Molecular Weight | 302.6 g/mol | [3] |
| Solubility | Soluble in water and methanol. | [3][] |
| Stability | Gemcitabine is most stable in the pH range of 7-9.5.[11] It is susceptible to degradation under acidic and basic conditions, particularly at elevated temperatures.[11][12] |
The high water solubility of Gemcitabine-13C,15N2 suggests that protein precipitation with organic solvents will effectively partition the analyte into the supernatant while the proteins are denatured and precipitated.
Principles of Protein Precipitation for Small Molecule Recovery
Protein precipitation is a process where the addition of a precipitating agent disrupts the forces that keep proteins soluble in a biological matrix.[1] This leads to protein denaturation, aggregation, and subsequent precipitation, which can then be separated from the supernatant containing the analyte of interest by centrifugation or filtration.[1] The primary mechanisms of action for common precipitating agents are:
-
Organic Solvents (e.g., Acetonitrile, Methanol, Acetone): These water-miscible solvents reduce the dielectric constant of the solution, which in turn decreases the solvating power of water for proteins.[1] This disruption of the protein's hydration shell leads to increased protein-protein interactions and precipitation.[1] Acetonitrile is often favored for its efficiency in precipitating a wide range of proteins and providing a cleaner supernatant compared to methanol.[1][13]
-
Acids (e.g., Trichloroacetic Acid - TCA, Perchloric Acid - PCA): Strong acids cause a significant shift in the pH of the sample, moving proteins away from their isoelectric point and causing them to lose their native charge distribution.[2] This leads to a loss of tertiary structure, denaturation, and precipitation. TCA is a highly effective precipitating agent but can sometimes lead to co-precipitation of the analyte and may require subsequent clean-up steps to remove the acid before LC-MS analysis.[14]
-
Salting Out (e.g., Ammonium Sulfate, Zinc Sulfate): High concentrations of salts compete with proteins for water molecules, leading to a reduction in protein solubility and subsequent precipitation.[2] While effective for protein purification, this method is less common for small molecule drug analysis as the high salt content in the supernatant can interfere with LC-MS analysis.
For the recovery of a small, hydrophilic molecule like Gemcitabine-13C,15N2, organic solvent precipitation is generally the preferred method due to its simplicity, efficiency, and compatibility with downstream LC-MS analysis.[14][15]
Experimental Protocols
The following protocols are provided as a starting point for the recovery of Gemcitabine-13C,15N2 from plasma or serum. Optimization of parameters such as the solvent-to-sample ratio and incubation conditions may be necessary to achieve maximum recovery and sample cleanliness for your specific application.
Acetonitrile (ACN) Precipitation Protocol
Acetonitrile is a widely used precipitant that provides excellent protein removal and a clean supernatant.[1][16]
Materials:
-
Biological matrix (plasma or serum) containing Gemcitabine-13C,15N2
-
Ice-cold acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample). A ratio of 3:1 to 5:1 is generally recommended.[1]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing Gemcitabine-13C,15N2 and transfer it to a clean tube for direct injection into the LC-MS system or for further processing (e.g., evaporation and reconstitution).
Diagram of Acetonitrile Precipitation Workflow:
Caption: Workflow for Gemcitabine-13C,15N2 recovery using acetonitrile precipitation.
Methanol (MeOH) Precipitation Protocol
Methanol is another effective organic solvent for protein precipitation, though it may be less efficient at removing certain proteins compared to acetonitrile.[1][17]
Materials:
-
Biological matrix (plasma or serum) containing Gemcitabine-13C,15N2
-
Ice-cold methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold methanol to the sample (a 3:1 ratio of MeOH to sample).
-
Vortex the mixture vigorously for 30-60 seconds.
-
Incubate the samples at -20°C for 20-30 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer to a clean tube for LC-MS analysis.
Diagram of Methanol Precipitation Workflow:
Caption: Workflow for Gemcitabine-13C,15N2 recovery using TCA precipitation.
Comparison of Protein Precipitation Techniques
The choice of precipitation agent will depend on a balance of recovery, sample cleanliness, and throughput requirements.
| Technique | Advantages | Disadvantages | Suitability for Gemcitabine-13C,15N2 |
| Acetonitrile (ACN) Precipitation | - High protein removal efficiency (>96%)<[16][18]br>- Good recovery for a wide range of analytes<[14]br>- Clean supernatant, often suitable for direct injection<[1]br>- Compatible with high-throughput automation [19] | - May not be as effective for very polar analytes that can be retained in the aqueous layer of the precipitated protein pellet.- Can cause ion suppression in LC-MS if not properly managed. [13] | Excellent: Generally the first choice due to its efficiency and the hydrophilic nature of Gemcitabine. |
| Methanol (MeOH) Precipitation | - Good for precipitating larger proteins.- Less likely to cause analyte co-precipitation compared to ACN for some compounds.- Cost-effective. | - Generally less efficient at removing proteins compared to ACN.<[1]br>- The resulting supernatant may contain more interfering substances. [17] | Good: A viable alternative to ACN, particularly if co-precipitation is a concern. |
| Trichloroacetic Acid (TCA) Precipitation | - Very high protein removal efficiency (>92%)<[16][18]br>- Can be effective for tightly protein-bound drugs. | - Risk of analyte co-precipitation or degradation due to low pH.<[11][14]br>- Residual acid can damage HPLC columns and suppress ionization in MS.<[20]br>- Often requires an additional neutralization or clean-up step. | Conditional: Should be used with caution due to the pH sensitivity of Gemcitabine. [11]May be considered if organic solvents provide poor recovery. |
Conclusion and Best Practices
For the routine bioanalysis of Gemcitabine-13C,15N2 in plasma or serum, acetonitrile precipitation is the recommended starting point . Its high efficiency in protein removal and the resulting clean supernatant make it well-suited for high-throughput LC-MS analysis.
Key Best Practices for Success:
-
Internal Standard Addition: The stable isotope-labeled internal standard, Gemcitabine-13C,15N2, should be added to the biological matrix before the protein precipitation step to accurately account for any analyte loss during sample processing.
-
Temperature Control: Performing precipitation at low temperatures (e.g., on ice or at -20°C) generally enhances protein precipitation and minimizes potential degradation of the analyte.
-
Thorough Mixing: Vigorous and consistent vortexing is crucial to ensure complete denaturation of proteins and partitioning of the analyte into the supernatant.
-
Method Validation: It is imperative to validate the chosen protein precipitation method for parameters such as recovery, matrix effects, precision, and accuracy according to regulatory guidelines.
-
Optimization: The protocols provided should be considered as a starting point. Optimization of the precipitant-to-sample ratio, incubation time, and temperature may be necessary to achieve the best results for your specific matrix and analytical system.
By carefully selecting and optimizing the protein precipitation technique, researchers can ensure the generation of high-quality data for the accurate quantification of Gemcitabine, contributing to the successful advancement of drug development programs.
References
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available from: [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Available from: [Link]
-
ResearchGate. Precipitation techniques Acetone Precipitation Protocol TCA Precipitation Protocol 7. Chloroform/Methanol Precipitation. Available from: [Link]
-
TCA protein precipitation protocol. (2001). Available from: [Link]
-
iGEM. Trichloroacetic Acid Precipitation Protocol. Available from: [Link]
-
Scribd. TCA Precipitation Protocol. Available from: [Link]
-
Zhao, L., & Juck, M. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies Application Note. Available from: [Link]
-
LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available from: [Link]
-
Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275. Available from: [Link]
-
Rocchiccioli, F., Rovei, V., & Sanjuan, M. (1984). Protein precipitation by metal hydroxides as a convenient and alternative sample preparation procedure for bioanalysis. MDPI. Available from: [Link]
-
Waters Corporation. (2010). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available from: [Link]
-
Allumiqs. (2019). Kinetics of protein precipitation: optimizing recovery, purity, and throughput using the ProTrap XG. Available from: [Link]
-
Kim, J. Y., Kim, S. J., & Kim, K. P. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International journal of molecular sciences, 20(11), 2793. Available from: [Link]
-
Xu, Q. A., Trissel, L. A., & Zhang, Y. (1997). Physical and chemical stability of gemcitabine hydrochloride solutions. Journal of the American Pharmaceutical Association (Washington, D.C. : 1996), 37(4), 443–447. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Chloroform/Methanol Protein Extraction and In-solution Trypsin Digestion Protocol for Bottom-up Proteomics Analysis. Methods and protocols, 4(2), 38. Available from: [Link]
-
Li, F., Wu, J. T., & Li, W. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of hematology & oncology, 5, 46. Available from: [Link]
-
The Drummond Lab. Chloroform-methanol extraction of proteins. Available from: [Link]
-
da Silveira, L. R., de Oliveira, F. O., & de Souza, A. O. (2016). DETERMINATION OF NUCLEOSIDES IN SERUM BY LC-MS/MS FOLLOWING PROTEIN PRECIPITATION WITH ORGANIC SOLVENT. International Journal of Research in Chemistry and Environment, 6(3), 49-56. Available from: [Link]
-
Michigan State University. Methanol/Chloroform Protein Precipitation. Available from: [Link]
-
Phenomenex. Protein Precipitation Method. Available from: [Link]
-
Wu, C., Lytle, C. A., & Tian, Y. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry, 77(24), 8024-8032. Available from: [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Available from: [Link]
-
ResearchGate. Chapter 20 Protein Precipitation Techniques. Available from: [Link]
-
GaBI Journal. (2021). Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags. Available from: [Link]
-
Rocchiccioli, F., Rovei, V., & Sanjuan, M. (1984). Protein precipitation by metal hydroxides as a convenient and alternative sample preparation procedure for bioanalysis. PMC. Available from: [Link]
-
Burgess, R. R. (2009). Protein precipitation techniques. Methods in enzymology, 463, 331–342. Available from: [Link]
-
A Systematic Degradation Kinetics Study of Gemcitabine Hydrochloride Injection Solution. (2015). Available from: [Link]
-
Gullapalli, R., & Sripad, A. (2015). A Systematic Degradation Kinetics Study of Gemcitabine Hydrochloride Injection Solution. KU ScholarWorks. Available from: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gemcitabine-13C,15N2 Hydrochloride | LGC Standards [lgcstandards.com]
- 5. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. scispace.com [scispace.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. DSpace [kuscholarworks.ku.edu]
- 13. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 15. mnkjournals.com [mnkjournals.com]
- 16. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masspec.scripps.edu [masspec.scripps.edu]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. mdpi.com [mdpi.com]
Application Note: Precision Preparation of Gemcitabine-13C,15N2 Hydrochloride Stock Solutions
Abstract & Scope
This protocol details the gravimetric preparation, solubilization, and storage of Gemcitabine-13C,15N2 hydrochloride stock solutions. As a stable isotope-labeled internal standard (SIL-IS), this compound is critical for compensating matrix effects and recovery variability during the quantification of Gemcitabine (2',2'-difluorodeoxycytidine) in biological matrices.
This guide prioritizes long-term stability and quantitative accuracy , addressing the specific physicochemical challenges of Gemcitabine, including its hygroscopicity, potential for deamination, and solubility profile.
Physicochemical Profile & Safety
Compound Identity
-
Chemical Name: 2'-Deoxy-2',2'-difluorocytidine-13C,15N2 monohydrochloride[1]
-
Molecular Formula:
C C H F N N O [1] · HCl -
Molecular Weight (Salt): ~302.64 g/mol (vs. 299.66 g/mol for unlabeled HCl salt)
-
Mass Shift: +3 Da (relative to unlabeled Gemcitabine).
-
Form: White to off-white crystalline solid.
Solubility & Solvent Selection
Gemcitabine HCl is a polar nucleoside analog. Proper solvent selection is the single most critical factor for stock stability.
| Solvent | Solubility | Suitability for Stock | Notes |
| DMSO | ~50 mg/mL | High | Recommended for Primary Stock. Prevents hydrolysis; excellent freeze-thaw stability. |
| Water | ~50 mg/mL | Medium | Good for short-term working solutions. Risk of microbial growth and crystallization at 4°C. |
| Methanol | Slightly Soluble | Low (for high conc) | Poor solubility for primary stocks (>1 mg/mL). Good for working dilutions. |
| Ethanol | Insoluble | None | Do not use. |
Stability Risks (Critical)
Gemcitabine is susceptible to deamination at the cytosine moiety, converting it into the inactive uracil metabolite (dFdU). This reaction is accelerated by:
-
High pH (>8.5): Rapid degradation.
-
Heat: Thermal instability in aqueous solution.
-
Aqueous Storage: Long-term storage in water at 4°C can lead to crystal formation which may not redissolve, altering concentration.
Safety (HSE)
-
Toxicity: Gemcitabine is a potent cytotoxic antineoplastic agent. It inhibits DNA synthesis.[2]
-
Controls: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Protocol: Primary Stock Solution Preparation
Objective: Prepare a 1.0 mg/mL (free base equivalent) Master Stock Solution in DMSO.
Materials
-
Gemcitabine-13C,15N2 Hydrochloride reference standard (Solid).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), LC-MS Grade, anhydrous (>99.9%).
-
Container: Amber glass vial (2 mL or 4 mL) with PTFE-lined screw cap.
-
Equipment: Analytical balance (readability 0.01 mg).
Calculation: Salt Correction
The stock is usually targeted to the free base concentration to align with the analyte calibration curve.
To prepare 10 mL of 1.0 mg/mL (free base eq.) stock:
Procedure
-
Equilibration: Allow the reference standard vial to reach room temperature (prevent condensation).
-
Weighing: Weigh ~11.4 mg of Gemcitabine-13C,15N2 HCl into a tared amber glass vial. Record the exact mass (
). -
Volume Calculation: Calculate the volume of DMSO required to achieve exactly 1.0 mg/mL free base equivalent.
-
Dissolution: Add the calculated volume of DMSO. Vortex for 30–60 seconds. Sonicate for 5 minutes if necessary to ensure complete dissolution. The solution should be clear.
-
Aliquoting: Dispense into small aliquots (e.g., 200 µL) in cryovials to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C . Stable for >12 months.
Protocol: Working Standard Solutions
Objective: Prepare a 10 µg/mL Working Solution for spiking into samples.
Diluent Selection
-
Recommended Diluent: 50:50 Methanol:Water (v/v).
-
Reasoning: Matches typical LC-MS mobile phase initial conditions; prevents precipitation when spiked into matrix; reduces evaporation compared to 100% MeOH.
Dilution Scheme
-
Thaw a single aliquot of the Primary Stock (1.0 mg/mL) at room temperature. Vortex.
-
Intermediate Stock (100 µg/mL):
-
Transfer 100 µL Primary Stock into 900 µL Diluent.
-
Vortex mix.
-
-
Working Internal Standard (10 µg/mL):
-
Transfer 1.0 mL Intermediate Stock into 9.0 mL Diluent.
-
Vortex mix.
-
-
Usage: Spike this solution into blank matrix (plasma/serum) during protein precipitation.
-
Example: Add 50 µL Working IS to 200 µL Plasma.
-
Visual Workflows (Graphviz)
Preparation Workflow
Figure 1: Step-by-step workflow for preparing stable Gemcitabine-13C,15N2 stock solutions.
Degradation Pathway Warning
Figure 2: Critical degradation pathway. Avoid alkaline conditions and prolonged aqueous storage to prevent conversion to dFdU.
Quality Control & Troubleshooting
Purity Verification
Before using a new lot of IS, verify the Isotopic Purity and Chemical Purity .
-
Isotopic Interference: Inject a high concentration of the IS (e.g., 10 µg/mL) and monitor the unlabeled Gemcitabine transition. The response should be <0.5% of the LLOQ of the analyte to ensure the IS does not contribute to the analyte signal (Cross-talk).
Troubleshooting Table
| Issue | Possible Cause | Corrective Action |
| Precipitation in Stock | Storage at 4°C in water; Saturation | Warm to RT and vortex. Switch to DMSO for primary stock. |
| Signal Drop over Time | Degradation (Deamination) | Check pH of diluent. Ensure pH < 7.5. Prepare fresh working solution daily. |
| Retention Time Shift | Column contamination or pH shift | Use buffered mobile phase (Ammonium Acetate/Formate). |
References
-
Xu, Q., et al. (1999).[5] "Physical and chemical stability of gemcitabine hydrochloride solutions." Journal of the American Pharmaceutical Association, 39(4), 509-513. [PubMed ID: 10434316]
-
FDA. Gemzar (Gemcitabine HCl) Prescribing Information. Available at: [Link][6][7][8]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. (2S)-Gemcitabine-13C,15N2 hydrochloride | Isotope-Labeled Compounds | 1262897-74-4 | Invivochem [invivochem.com]
- 7. droracle.ai [droracle.ai]
- 8. DSpace [kuscholarworks.ku.edu]
Application Note: High-Resolution Mass Spectrometric Analysis of Gemcitabine-¹³C,¹⁵N₂ for Enhanced Quantitative and Qualitative Pharmaceutical Studies
Abstract
This application note presents a robust and highly selective method for the analysis of the chemotherapeutic agent Gemcitabine, utilizing its stable isotope-labeled analogue, Gemcitabine-¹³C,¹⁵N₂, as an internal standard. By leveraging the capabilities of High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC), this protocol provides the accuracy, precision, and structural confirmation required for demanding applications in drug metabolism, pharmacokinetics (DMPK), and clinical trial sample analysis. We detail the complete workflow from sample preparation in biological matrices to data acquisition and analysis, underscoring the scientific rationale behind each procedural step to ensure methodological integrity and reproducibility.
Introduction: The Imperative for Precision in Gemcitabine Analysis
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analog widely employed in the treatment of various solid tumors, including pancreatic, lung, and breast cancers.[1] As a prodrug, its efficacy is dependent on intracellular transport and subsequent phosphorylation into its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, which inhibit DNA synthesis.[2] Concurrently, Gemcitabine is rapidly metabolized in the plasma and tissues by cytidine deaminase (CDA) to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).
Given this complex metabolic landscape and its narrow therapeutic window, the ability to accurately quantify Gemcitabine in biological matrices is paramount for understanding its pharmacokinetic profile and ensuring patient safety. Traditional analytical methods can be challenged by interferences in complex matrices and the need for high sensitivity.[3] High-Resolution Mass Spectrometry (HRMS) offers a superior solution by providing exact mass measurements (typically ≤5 ppm mass accuracy), which significantly enhances selectivity and reduces ambiguity in compound identification.[4]
The cornerstone of precise quantification in mass spectrometry is the stable isotope dilution (SID) technique.[5] By employing Gemcitabine-¹³C,¹⁵N₂ as an internal standard (IS), analytical variability introduced during sample preparation and ionization is effectively normalized.[6] The IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction efficiency and matrix effects, thus providing the highest possible analytical specificity and accuracy.[7] This note provides a comprehensive protocol for a validated LC-HRMS method designed for researchers, scientists, and drug development professionals.
Foundational Chemistry: Analyte and Internal Standard
Accurate mass calculations are fundamental to HRMS. The properties of Gemcitabine and its stable isotope-labeled internal standard are summarized below. The isotopic labels on the pyrimidine ring ensure that the label is not lost during metabolic processes or in-source fragmentation.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ Exact Mass (Da) |
| Gemcitabine | C₉H₁₁F₂N₃O₄ | 263.0717 | 264.0790 |
| Gemcitabine-¹³C,¹⁵N₂ (IS) | C₈¹³CH₁₁F₂N¹⁵N₂O₄ | 266.0755 | 267.0828 |
Experimental Workflow and Protocols
The analytical process is a multi-stage system designed to ensure the integrity of the analyte from the biological matrix to the detector. Each stage is optimized for recovery, stability, and reproducibility.
Caption: Overall workflow for the quantitative analysis of Gemcitabine.
Protocol: Sample Preparation from Human Plasma
This protocol is optimized for a 50 µL plasma sample volume and is designed to maximize analyte recovery while ensuring its stability.
-
Aliquot Sample : In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Inhibit Metabolism : Add 5 µL of a 1 mg/mL tetrahydrouridine (THU) solution. THU is a potent inhibitor of cytidine deaminase and is critical to prevent the ex vivo degradation of Gemcitabine to dFdU.[2]
-
Spike Internal Standard : Add 10 µL of the working internal standard solution (e.g., 100 ng/mL Gemcitabine-¹³C,¹⁵N₂ in 50% methanol) to all samples, calibration standards, and quality controls (QCs), except for blank matrix samples.
-
Vortex : Briefly vortex mix the samples (approx. 10 seconds).
-
Precipitate Proteins : Add 200 µL of ice-cold acetonitrile. This high ratio of organic solvent ensures efficient protein precipitation.[8]
-
Vortex : Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and IS in the supernatant.
-
Transfer Supernatant : Carefully transfer the supernatant to a clean 1.5 mL tube or a 96-well plate.
-
Evaporate : Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute : Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze : Vortex briefly and inject into the LC-HRMS system.
Protocol: Liquid Chromatography
The chromatographic separation is designed to resolve Gemcitabine from its more polar metabolite, dFdU, and other endogenous matrix components.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 | |
| 5.1 | |
| 7.0 |
Protocol: High-Resolution Mass Spectrometry
The HRMS instrument is operated in a mode that captures both quantitative and qualitative data, leveraging the power of accurate mass for confident analysis. A Targeted-MS/MS (also known as Parallel Reaction Monitoring, PRM) experiment is recommended for optimal sensitivity and selectivity.[4]
| Parameter | Recommended Setting | Rationale |
| Instrument | Orbitrap-based (e.g., Q Exactive) or Q-TOF HRMS | Provides high resolution and mass accuracy.[4] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | Gemcitabine contains basic nitrogen sites that are readily protonated.[8] |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Sheath/Aux Gas | 40 / 10 (arbitrary units) | Facilitates desolvation of ions. |
| Probe Heater Temp. | 350°C | Enhances solvent evaporation. |
| Acquisition Mode | Targeted-MS/MS (PRM) | |
| Inclusion List | Analyte | [M+H]⁺ (m/z) |
| Gemcitabine | 264.0790 | |
| Gemcitabine-¹³C,¹⁵N₂ | 267.0828 | |
| Full Scan Resolution | 70,000 FWHM (@ m/z 200) | Ensures high selectivity against matrix interferences. |
| MS/MS Resolution | 17,500 FWHM (@ m/z 200) | Provides accurate mass fragment data for confirmation. |
| Collision Energy | HCD, 20-30 eV (Normalized) | Optimized to produce the characteristic glycosidic bond cleavage. |
| Mass Window | 5 ppm | A narrow window for precursor selection increases specificity. |
Data Analysis: From Accurate Mass to Confident Results
Structural Confirmation via Fragmentation
The primary fragmentation pathway for protonated Gemcitabine and other nucleosides under collision-induced dissociation (CID or HCD) is the cleavage of the N-glycosidic bond.[1][9] This predictable fragmentation provides a highly specific diagnostic tool for structural confirmation. The collision energy is optimized to induce the cleavage of the bond between the difluorinated sugar moiety and the cytosine base.
The resulting protonated difluorocytosine fragment provides the most intense and characteristic product ion. The accurate mass measurement of both the precursor and this key fragment ion provides unequivocal identification of Gemcitabine.
Caption: Primary fragmentation pathway of protonated Gemcitabine.
Quantification and Method Performance
Quantification is performed by extracting the ion chromatograms for the precursor mass of Gemcitabine (m/z 264.0790) and the internal standard (m/z 267.0828) using a narrow mass window (e.g., ± 5 ppm). The ratio of the Gemcitabine peak area to the IS peak area is calculated and plotted against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.
The following table summarizes the expected performance of the method based on validated assays reported in the scientific literature.[8]
| Validation Parameter | Expected Performance Metric |
| Linearity Range | 2 - 2,000 ng/mL in plasma |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ≤ 2 ng/mL |
| Accuracy (at LLOQ) | 80 - 120% |
| Accuracy (other QCs) | 85 - 115% |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Conclusion: A Self-Validating System for High-Confidence Results
This application note provides a comprehensive, scientifically grounded protocol for the analysis of Gemcitabine using its stable isotope-labeled internal standard and LC-HRMS. The method's reliance on the stable isotope dilution technique ensures that variations from sample to sample are intrinsically controlled, creating a self-validating system for each injection.[7] The high resolving power and mass accuracy of modern HRMS instruments provide an orthogonal layer of confirmation, ensuring that the signal being quantified is unequivocally from the target analyte.[3]
By explaining the causality behind key steps—such as the inclusion of a metabolic inhibitor and the selection of a specific fragmentation pathway—this guide empowers researchers to not only replicate the method but also to adapt and troubleshoot it effectively. This protocol is suitable for regulated bioanalysis and serves as a robust platform for advancing pharmaceutical and clinical research involving Gemcitabine.
References
-
ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available at: [Link]
-
Bapiro, T. E., Richards, F. M., Goldgraben, M. A., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 68(5), 1243–1253. Available at: [Link]
-
Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. PubMed. Available at: [Link]
-
Wang, L., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Available at: [Link]
-
Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. Available at: [Link]
-
Xie, F., et al. (2009). Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect. Journal of Pharmaceutical Sciences and Research, 1(3). Available at: [Link]
-
Gemcitabine. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Wang, G., et al. (2017). Development and validation of a UPLC–MS/MS assay for the determination of gemcitabine and its L-carnitine ester derivative in rat plasma and its application in oral pharmacokinetics. Journal of Chromatography B, 1040, 228-234. Available at: [Link]
-
Sparreboom, A., et al. (2022). Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? Pharmaceuticals, 15(5), 519. Available at: [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Available at: [Link]
-
Mtoz Biolabs. (n.d.). Fundamental Principles of High-Resolution Mass Spectrometry. Available at: [Link]
-
Chen, Y. N., et al. (2023). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Analyst, 148(10), 2269-2275. Available at: [Link]
-
Wikipedia. (n.d.). Isotope dilution. Available at: [Link]
-
Liu, X., et al. (2013). Identification of Major Impurity in Gemcitabine Hydrochloride for Injection by HPLC-QTOF. Chinese Pharmaceutical Journal, 48(9), 739-742. Available at: [Link]
-
Zhang, Y., & Zhang, D. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 30(10). Available at: [Link]
-
Drexler, D. M., et al. (2014). Utility of high resolution accurate mass spectrometry (HRMS) in the mass isotopomer distribution analysis (MIDA) of CSF proteins modified by stable isotope labeling in mammals (SILAM) methodology applied to neurodegenerative diseases. Analytical Methods, 6(19), 7885-7893. Available at: [Link]
Sources
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Bioanalysis of Gemcitabine and its Major Metabolite dFdU Using ¹³C,¹⁵N₂-Labeled Internal Standards
Abstract
This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anticancer agent gemcitabine (dFdC) and its primary inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), in human plasma. To ensure the highest level of accuracy and precision, the method employs stable isotope-labeled internal standards (SIL-IS), [¹³C,¹⁵N₂]-Gemcitabine and [¹³C,¹⁵N₂]-dFdU, which perfectly mimic the analytes during sample preparation and analysis. The protocol utilizes a straightforward protein precipitation extraction, followed by a rapid Hydrophilic Interaction Liquid Chromatography (HILIC) separation. The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it ideally suited for pharmacokinetic studies and therapeutic drug monitoring in clinical and drug development settings.
Introduction: The Analytical Imperative in Gemcitabine Therapy
Gemcitabine (dFdC) is a nucleoside analog and a cornerstone chemotherapeutic agent for treating a variety of solid tumors, including pancreatic, non-small cell lung, and breast cancers.[1] As a prodrug, gemcitabine requires intracellular phosphorylation to its active di- and triphosphate forms (dFdCDP and dFdCTP) to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2] However, the majority of an administered dose is rapidly and extensively metabolized in the liver and plasma by the enzyme cytidine deaminase (CDA) into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[1][2][3]
The plasma concentrations of dFdU are typically much higher and have a longer half-life than the parent drug.[3] Therefore, the simultaneous quantification of both gemcitabine and dFdU is critical for accurately characterizing the pharmacokinetic (PK) profile of the drug, understanding inter-patient variability, and investigating potential drug-drug interactions.
The primary challenge in the bioanalysis of these compounds lies in their high polarity and the rapid in-vitro conversion of gemcitabine to dFdU post-collection. This necessitates a rapid and efficient sample preparation method and a chromatographic technique capable of retaining and separating these polar analytes. Furthermore, to correct for variability in sample extraction and potential matrix effects during mass spectrometric detection, a reliable internal standard is paramount. Stable isotope-labeled internal standards are the gold standard, as their physicochemical properties are nearly identical to the analyte, ensuring they co-behave throughout the analytical process.[4][5] This method utilizes ¹³C,¹⁵N₂-labeled standards, which are chemically identical to their native counterparts, providing the most accurate correction for analytical variability.
Scientific Rationale: The Power of Stable Isotope Dilution
The core of this method is the principle of Stable Isotope Dilution Mass Spectrometry (IDMS). A known, fixed amount of a stable isotope-labeled version of the analyte (the internal standard) is added to the unknown sample at the very beginning of the sample preparation process.[6]
Why is this so effective? Because the SIL-IS is chemically identical to the analyte, it experiences the exact same processing effects:
-
Extraction Inefficiency: If a portion of the analyte is lost during protein precipitation, an identical proportion of the SIL-IS is also lost.
-
Matrix Effects: If co-eluting compounds from the plasma matrix suppress (or enhance) the ionization of the analyte in the mass spectrometer's source, the SIL-IS is affected to the same degree.
The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Quantification is therefore based on the ratio of the analyte's signal to the SIL-IS's signal. This ratio remains constant regardless of sample loss or matrix effects, leading to unparalleled accuracy and precision.[4][5] The use of a combined ¹³C and ¹⁵N label provides a significant mass shift from the analyte, preventing any potential isotopic crosstalk and ensuring clear differentiation.
Caption: Principle of Stable Isotope Dilution (SID) Workflow.
Gemcitabine Metabolic Pathway
The primary metabolic pathway for gemcitabine inactivation is a deamination reaction catalyzed by cytidine deaminase (CDA), which converts gemcitabine (dFdC) into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1][2][7] This process is highly efficient and is the main driver of gemcitabine clearance.
Caption: Primary metabolic pathway of Gemcitabine.
Detailed Protocols
Materials and Reagents
-
Analytes: Gemcitabine hydrochloride, 2',2'-difluorodeoxyuridine (dFdU).
-
Internal Standards: [¹³C,¹⁵N₂]-Gemcitabine, [¹³C,¹⁵N₂]-dFdU.
-
Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Ultrapure Water.
-
Biological Matrix: Drug-free, K₂EDTA human plasma.
-
Enzyme Inhibitor: Tetrahydrouridine (THU) must be added to collection tubes prior to blood draw to prevent ex-vivo deamination of gemcitabine.[8]
Experimental Workflow: Plasma Sample Preparation
This protocol employs a simple and high-throughput protein precipitation (PPT) method.[9][10][11] PPT is effective for removing the majority of plasma proteins, which can interfere with LC-MS/MS analysis.[10][12]
Caption: Step-by-step plasma sample preparation workflow.
Step-by-Step Protocol:
-
Aliquoting: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 50 µL of human plasma sample (calibration standard, QC, or unknown).
-
Internal Standard Spiking: Add 50 µL of the combined internal standard working solution (containing [¹³C,¹⁵N₂]-Gemcitabine and [¹³C,¹⁵N₂]-dFdU at 100 ng/mL each in water). Causality: This step is performed first to ensure the IS is subject to all subsequent extraction and matrix variables.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile. The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.[10][12] Causality: Ice-cold solvent enhances the precipitation of proteins and minimizes any residual enzymatic activity.
-
Mixing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new plate or set of tubes, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution (95:5 Acetonitrile:Water v/v). Causality: Reconstituting in a solution similar to the initial mobile phase composition ensures good peak shape during injection.
-
Injection: Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Due to the high polarity of gemcitabine and dFdU, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.[13][14][15] HILIC provides excellent retention for polar compounds that are poorly retained in traditional reversed-phase chromatography.[13][16]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 95% B (0-0.5 min), 95%->50% B (0.5-2.5 min), 50% B (2.5-3.0 min), 50%->95% B (3.0-3.1 min), 95% B (3.1-5.0 min) |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Analyte | Q1 Mass (m/z) |
| Gemcitabine | 264.1 |
| [¹³C,¹⁵N₂]-Gemcitabine | 267.1 |
| dFdU | 265.1 |
| [¹³C,¹⁵N₂]-dFdU | 268.1 |
Method Validation: Ensuring Trustworthiness and Reliability
The method was validated following the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the European Medicines Agency (EMA) Guideline on bioanalytical method validation.[17][18][19][20] The results demonstrate a robust and reliable assay.
Table 3: Summary of Method Validation Performance
| Validation Parameter | Gemcitabine | dFdU | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 10 - 5000 ng/mL | r² ≥ 0.99 |
| Linearity (r²) | > 0.998 | > 0.997 | - |
| LLOQ | 1 ng/mL | 10 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Intra-day Accuracy (% Bias) | -4.5% to 2.8% | -5.1% to 3.5% | ±15% (±20% at LLOQ) |
| Intra-day Precision (%CV) | ≤ 6.2% | ≤ 5.8% | ≤15% (≤20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -3.8% to 3.1% | -4.2% to 4.0% | ±15% (±20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 7.5% | ≤ 6.9% | ≤15% (≤20% at LLOQ) |
| Extraction Recovery | ~85% | ~88% | Consistent and reproducible |
| Matrix Effect | IS-Normalized: 0.98-1.04 | IS-Normalized: 0.97-1.03 | IS-Normalized CV ≤ 15% |
| Stability (Freeze/Thaw, 24h RT) | Stable | Stable | % Change within ±15% |
Conclusion
This application note presents a comprehensive, validated LC-MS/MS protocol for the quantitative determination of gemcitabine and its metabolite dFdU in human plasma. The strategic use of ¹³C,¹⁵N₂-labeled internal standards ensures the highest data quality by effectively compensating for matrix effects and variability in sample recovery. The combination of a simple protein precipitation sample preparation with a selective HILIC separation provides a robust, high-throughput method suitable for demanding research and clinical environments. This method provides drug development professionals and researchers with a reliable tool to accurately assess the pharmacokinetics of gemcitabine, supporting further clinical investigation and optimization of cancer therapy.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Xia, Y. Q., & Jemal, M. (2009). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of AOAC International, 92(2), 589–599. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers | Guidance Portal. [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
-
Lelieveld, L. A., et al. (2015). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer chemotherapy and pharmacology, 76(6), 1125–1139. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
PharmGKB. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
European Medicines Agency. Scientific guideline: Bioanalytical method validation. [Link]
-
van der Veld, F. M., et al. (2007). Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′-difluorodeoxyuridine and their nucleotides. British journal of cancer, 97(1), 32–39. [Link]
-
Takeda, H., et al. (2015). Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled With Mass Spectrometry. Methods in enzymology, 560, 19–28. [Link]
-
van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Mini, E., et al. (2006). Metabolism and mechanisms of action of gemcitabine. Drug Metabolism Reviews, 38(3), 415-433. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
ResearchGate. Intracellular metabolism of gemcitabine (dFdC) to difluorodeoxyuridine (dFdU).... [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Gilar, M., et al. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 20(11), 1008-1014. [Link]
-
Zhang, T., et al. (2022). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules, 27(19), 6296. [Link]
-
Hughes, G., et al. (2015). A Novel Method for Quantification of Gemcitabine and Its Metabolites 2',2'-difluorodeoxyuridine and Gemcitabine Triphosphate in Tumour Tissue by LC-MS/MS: Comparison With (19)F NMR Spectroscopy. Journal of analytical & bioanalytical techniques, 6(5), 271. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Hughes, G., et al. (2015). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 76(4), 845-854. [Link]
-
Rosing, H., et al. (2018). Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. Journal of pharmaceutical and biomedical analysis, 152, 233–239. [Link]
-
Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. [Link]
-
Chen, Z., et al. (2021). LC-MS/MS method for quantitation of gemcitabine and its metabolite 2,2-difluoro-2-deoxyuridine in mouse plasma and brain tissue. Journal of Chromatography B, 1177, 122792. [Link]
-
Shallop, A. D., & Jones, R. A. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current protocols, 2(6), e459. [Link]
-
Ivanova, L., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical and bioanalytical chemistry, 405(10), 3331–3341. [Link]
-
Celerion. (n.d.). Method Validation of an LC-MS/MS Method for the Determination of Gemcitabine and 2´-deoxy-2, 2´-Difluorouridine (dFdU) in Tetrahydrouridine (THU)-Treated Human Plasma. [Link]
-
McCalley, D. V. (2019). Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, 32(3), 20-25. [Link]
-
ResearchGate. (2011). Hydrophilic interaction chromatography of nucleoside triphosphates with temperature as a separation parameter. [Link]
-
Masse, J. E., et al. (1999). Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. Journal of biomolecular NMR, 14(1), 71–75. [Link]
-
ResearchGate. (2007). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. [Link]
-
ResearchGate. (2005). Chemical Synthesis of 13C and 15N Labeled Nucleosides. [Link]
-
Grainger, R. M. (1976). The preparation of 13C-15N-labeled nucleosides and methods for fractionating density-labeled RNA. Analytical biochemistry, 72(1-2), 513–526. [Link]
-
Jagadish, B., et al. (2014). Synthesis of 13C and 15N labeled 2,4-dinitroanisole. Journal of labelled compounds & radiopharmaceuticals, 57(6), 434–436. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. celerion.com [celerion.com]
- 9. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
troubleshooting ion suppression in Gemcitabine-13C,15N2 LC-MS analysis
Welcome to the technical support center for troubleshooting ion suppression in the LC-MS analysis of gemcitabine and its stable isotope-labeled internal standard, Gemcitabine-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and mitigating ion suppression, a common challenge that can compromise the accuracy, sensitivity, and reproducibility of quantitative bioanalysis.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my gemcitabine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from your sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of your target analyte (gemcitabine) in the mass spectrometer's ion source.[1][5][6] This interference reduces the number of gemcitabine ions that reach the detector, leading to a lower signal intensity.[6][7] This can negatively impact the sensitivity, accuracy, and precision of your quantitative results.[8] It's a significant concern because undetected or uncorrected ion suppression can lead to underestimation of gemcitabine concentrations.
Q2: I'm using a stable isotope-labeled internal standard (Gemcitabine-¹³C,¹⁵N₂). Shouldn't that correct for ion suppression?
A2: Yes, a stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for matrix effects, including ion suppression.[1][9][10] The underlying principle is that the SIL-IS, being chemically almost identical to the analyte, will co-elute and experience the same degree of ion suppression.[9][11] By calculating the ratio of the analyte signal to the IS signal, the variability caused by suppression can be normalized. However, this correction is only effective if the analyte and IS co-elute perfectly.[11][12] If there is even a slight chromatographic separation between them, they may be affected differently by a narrow region of ion suppression, leading to inaccurate quantification.[12]
Q3: What are the most common sources of ion suppression in bioanalytical samples?
A3: In biological matrices such as plasma or serum, the most notorious culprits for ion suppression are phospholipids.[13] These are major components of cell membranes and often co-extract with analytes during sample preparation.[13] Other significant sources include salts, proteins, and metabolites that are naturally present in the biological sample.[14][15] Additionally, exogenous compounds like detergents, polymers from lab consumables, and co-administered drugs can also contribute to ion suppression.[6][8]
Q4: How can I quickly determine if ion suppression is affecting my assay?
A4: A qualitative assessment can be performed using a post-column infusion experiment. This involves infusing a constant flow of gemcitabine solution into the LC eluent after the analytical column and injecting a blank matrix extract.[16] A drop in the stable baseline signal of gemcitabine at specific retention times indicates the presence of ion-suppressing components eluting from the column.[16]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Characterizing Ion Suppression
When inconsistent results, poor sensitivity, or high variability in your QC samples arise, a systematic investigation into ion suppression is warranted.[8][17]
The Mechanism of Ion Suppression in ESI
Electrospray ionization (ESI) is particularly susceptible to ion suppression.[7][18] The process relies on the formation of charged droplets from the LC eluent, followed by solvent evaporation, which increases the charge density on the droplet surface.[19] Eventually, gas-phase ions of the analyte are produced. Co-eluting matrix components can interfere with this process by:
-
Competition for Charge: Matrix components may have a higher affinity for the available charge in the ESI droplet, reducing the charge available for the analyte.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the droplet's surface tension and viscosity, hindering efficient solvent evaporation and analyte desolvation.[6][7]
-
Gas-Phase Interactions: In the gas phase, interactions between analyte ions and abundant neutral matrix molecules can also lead to signal reduction.[20]
Experimental Protocol: Post-Column Infusion Analysis
This experiment is crucial for visualizing the "ion suppression zones" in your chromatogram.
Step-by-Step Methodology:
-
System Setup:
-
Prepare a standard solution of gemcitabine in your mobile phase at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between your LC column outlet and the mass spectrometer's ion source.
-
The LC flow will mix with the infused standard before entering the MS.
-
-
Data Acquisition:
-
Set up your mass spectrometer to monitor the specific MRM transition for gemcitabine.
-
Begin infusing the gemcitabine solution and allow the signal to stabilize. You should observe a consistent, elevated baseline.
-
Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without analyte or IS).
-
Acquire data for the entire duration of your chromatographic gradient.
-
-
Interpretation:
-
Examine the resulting chromatogram of the infused gemcitabine signal.
-
A smooth, flat baseline indicates no significant ion suppression.
-
Dips or valleys in the baseline correspond to retention times where matrix components are eluting and suppressing the gemcitabine signal.
-
Visualization of the Troubleshooting Workflow
Caption: A workflow for diagnosing and mitigating ion suppression.
Guide 2: Mitigation Strategies
Once ion suppression is confirmed, the following strategies can be employed, often in combination, to eliminate or reduce its impact.
1. Chromatographic Optimization
The goal is to chromatographically separate gemcitabine and its internal standard from the co-eluting interferences identified in the post-column infusion experiment.[1][16][21]
-
Modify the Gradient: Adjust the mobile phase gradient to change the elution profile of both the analytes and the matrix components. A shallower gradient can improve resolution.[22]
-
Change Mobile Phase pH: Gemcitabine is a nucleoside analog, and its retention on a C18 column can be influenced by the pH of the mobile phase.[23] Adjusting the pH can shift its retention time away from the suppression zone.
-
Select a Different Column: If modifying the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to alter selectivity.
2. Advanced Sample Preparation
Improving the cleanliness of the sample extract is one of the most effective ways to combat ion suppression.[16][18][24]
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least "clean" method and can leave significant amounts of phospholipids in the supernatant.[18][21]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[18] The choice of solvent and pH adjustment are critical for efficient extraction.[18]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[1][18] This is highly effective at removing phospholipids and salts.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Fast, simple, inexpensive. | High potential for ion suppression from residual phospholipids and other matrix components.[21] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner extracts than PPT, good for removing salts. | Can be labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Provides the cleanest extracts, significantly reduces matrix effects.[1] | More complex method development, higher cost per sample. |
3. Ion Source Parameter Optimization
Fine-tuning the ion source parameters can help to minimize the impact of matrix effects by improving the desolvation and ionization of the analyte relative to the interfering compounds.[25][26]
-
Source Temperature and Gas Flows: Increasing the source temperature and the flow rates of nebulizing and auxiliary gases can enhance solvent evaporation.[27] However, excessively high temperatures can lead to thermal degradation of gemcitabine.[27] A careful balance must be found.
-
Spray Voltage: Optimize the electrospray voltage to ensure a stable and efficient spray.[27] A voltage that is too high can cause corona discharge, while one that is too low may result in an unstable spray.[27]
Table 2: Recommended Starting MS Parameters for Gemcitabine Analysis
| Parameter | Typical Value (Positive ESI) | Rationale |
| Spray Voltage | 2.5 - 4.5 kV | Ensures stable electrospray.[28] |
| Capillary/Source Temperature | 150 - 350 °C | Facilitates droplet desolvation.[28] |
| Sheath Gas Flow | 30 - 50 (arbitrary units) | Aids in nebulization and droplet formation.[28] |
| Auxiliary Gas Flow | 10 - 20 (arbitrary units) | Helps evaporate the solvent.[28] |
| MRM Transitions (Gemcitabine) | 264.1 -> 112.1 m/z | Precursor [M+H]⁺ and characteristic product ion.[29] |
| MRM Transitions (Gemcitabine-¹³C,¹⁵N₂) | 267.1 -> 115.2 m/z | Precursor [M+H]⁺ and characteristic product ion for the IS.[29] |
Note: These are starting points and should be optimized for your specific instrument and LC conditions.[30]
Conclusion and Final Recommendations
Troubleshooting ion suppression in the LC-MS analysis of gemcitabine requires a systematic and logical approach. By understanding the underlying mechanisms and employing diagnostic tools like post-column infusion, researchers can effectively identify the problem. A multi-faceted mitigation strategy that combines chromatographic optimization, rigorous sample preparation, and fine-tuning of mass spectrometer source parameters will yield the most robust and reliable quantitative data. The use of a co-eluting stable isotope-labeled internal standard, like Gemcitabine-¹³C,¹⁵N₂, remains the cornerstone for compensating for unavoidable matrix effects, ensuring the integrity of pharmacokinetic and other drug development studies.[31][32]
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Chemistry Research. Retrieved from [Link]
-
Ye, C., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). AAPS PharmSciTech, 22(6), 209. Retrieved from [Link]
- Van Eeckhaut, A., et al. (2009). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?
-
Lin, Z. J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinical Proteomics, 11(1), 2. Retrieved from [Link]
- Bonfiglio, R., et al. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.
-
ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Wüthrich, C., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(12), 2736-2743. Retrieved from [Link]
-
YouTube. (2023). Sample preparation best practices for accurate LC–MS analysis. Retrieved from [Link]
-
LCGC International. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. Retrieved from [Link]
-
Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Celerion. (n.d.). Method Validation of an LC-MS/MS Method for the Determination of Gemcitabine and 2´-deoxy-2, 2´-Difluorouridine (dFdU) in Tetrahydrouridine (THU)-Treated Human Plasma. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
-
AACC. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]
-
Wiley Analytical Science. (2015). Optimization of Ionization Efficiency. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
- Furey, A., et al. (2013).
-
YouTube. (2020). Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. Retrieved from [Link]
-
Bapiro, T. E., et al. (2013). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 71(4), 931-942. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1937-1941. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry. Retrieved from [Link]
-
Fusion QbD. (n.d.). Optimization of Ionization Efficiency. Retrieved from [Link]
-
D'Avolio, A., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
Liang, H. R., et al. (2013). Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. Biomedical Chromatography, 27(10), 1269-1276. Retrieved from [Link]
-
GENEWIZ. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
IJNRD. (2023). UPLC method Validation for bioanalysis of Gemcitabine in rat PK study using VAMS methodology (Volumetric Absorptive Microsampling). Retrieved from [Link]
-
DIAL@UCLouvain. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. Retrieved from [Link]
-
Indo American Journal of Pharm Research. (2011). METHOD DEVELOPMENT AND VALIDATION FOR THE ASSAY OF GEMCITABINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORMS BY. Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ultra‐sensitive LC–MS/MS method for the quantification of gemcitabine and its metabolite 2′,2′‐difluorodeoxyuridine in human plasma for a microdose clinical trial. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
LCGC International. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]
-
NIH. (2024). Ion suppression correction and normalization for non-targeted metabolomics. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. eijppr.com [eijppr.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. providiongroup.com [providiongroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. myadlm.org [myadlm.org]
- 13. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 23. dial.uclouvain.be [dial.uclouvain.be]
- 24. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 26. smatrix.com [smatrix.com]
- 27. youtube.com [youtube.com]
- 28. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. celerion.com [celerion.com]
- 30. Technical documentation [docs.thermofisher.com]
- 31. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pdf.benchchem.com [pdf.benchchem.com]
minimizing matrix effects when using Gemcitabine-13C,15N2 internal standard
Topic: Minimizing Matrix Effects using Gemcitabine-13C,15N2 Internal Standard
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The "Invisible" Barrier to Accuracy
Welcome to the technical guide for Gemcitabine (dFdC) bioanalysis. You are likely here because you are observing signal suppression , poor reproducibility , or non-linear calibration curves in your LC-MS/MS assay.
Gemcitabine is a polar, hydrophilic nucleoside analog. Its chemical nature creates a "perfect storm" for matrix effects:
-
High Polarity: It elutes early in Reversed-Phase LC (RPLC), often in the "void volume" where salts and phospholipids suppress ionization.
-
Metabolic Instability: It rapidly deaminates to 2',2'-difluorodeoxyuridine (dFdU) ex-vivo if not stabilized.
-
Ionization Competition: Without high-efficiency cleanup, endogenous plasma components outcompete Gemcitabine for charge in the ESI source.
This guide details how to leverage your Gemcitabine-13C,15N2 internal standard (IS) effectively. Unlike deuterated standards, this Stable Isotope Labeled (SIL) IS co-elutes perfectly with the analyte, providing the only reliable method to normalize matrix effects—provided you follow the protocols below.
Module 1: Pre-Analytical Stabilization (The Foundation)
Critical Alert: Matrix effect optimization is useless if your analyte degrades before injection. Gemcitabine is rapidly converted to dFdU by Cytidine Deaminase (CDA) in blood.
The Protocol: Tetrahydrouridine (THU) Inhibition
You must inhibit CDA immediately upon blood collection.
Step-by-Step:
-
Preparation: Prepare collection tubes containing Tetrahydrouridine (THU) .
-
Concentration: Final concentration in whole blood must be 25 µg/mL (approx. 100 µM) .
-
Execution: Draw blood, invert 5 times, and place immediately on ice. Centrifuge at 4°C to harvest plasma.
Self-Validation Check:
Experiment: Spike Gemcitabine into whole blood without THU. Incubate at room temperature for 30 mins. Pass Criteria: If you detect dFdU > 5% of the Gemcitabine signal, your stabilization failed.
Module 2: Extraction Strategy (Removing the Matrix)
The Problem: Protein Precipitation (PPT) is dirty. It removes proteins but leaves phospholipids (glycerophosphocholines), which cause severe ion suppression. The Solution: Use Phenylboronic Acid (PBA) Solid Phase Extraction (SPE) . PBA specifically binds the cis-diol group on the ribose ring of Gemcitabine, washing away lipids and salts.
Comparative Data: Extraction Efficiency
| Method | Phospholipid Removal | Matrix Factor (MF) | Recovery (%) | Complexity |
| Protein Precip (PPT) | < 20% | 0.4 - 0.6 (High Suppression) | > 90% | Low |
| Liquid-Liquid (LLE) | Poor (Analyte too polar) | N/A | < 40% | High |
| PBA-SPE (Recommended) | > 95% | 0.95 - 1.05 | 85 - 95% | Medium |
PBA-SPE Workflow (The "Gold Standard")
Mechanism: Covalent binding of diols at basic pH; hydrolysis at acidic pH.
-
Conditioning: Methanol followed by 1% Ammonium Formate (pH 8.5) .
-
Loading: Mix Plasma (stabilized) with 1% Ammonium Acetate (pH 8.5) . Load onto PBA cartridge.
-
Wash 1 (Interferences): Methanol:Acetonitrile (50:50) – Removes hydrophobic lipids.
-
Wash 2 (Salts): 1% Ammonium Formate (pH 8.5).
-
Elution (Target): Methanol containing 1% Formic Acid .[1] Acid breaks the boronate-diol bond.
Module 3: Chromatographic Separation (Avoiding the Matrix)
The Problem: In standard C18 RPLC, Gemcitabine elutes too fast (k' < 1), landing right in the salt front. The Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar analyte and separate it from suppressing zones.
HILIC vs. RPLC Logic
-
RPLC: Analyte elutes early (suppression zone).
-
HILIC: Analyte elutes late (clean zone). Water is the "strong" solvent; Acetonitrile is "weak."[2]
Caption: In RPLC, Gemcitabine co-elutes with the void volume matrix. HILIC retains the polar analyte, separating it from early-eluting salts.
Module 4: The Internal Standard Advantage (13C,15N2 vs. Deuterium)
Why you chose Gemcitabine-13C,15N2: Deuterated standards (e.g., d3-Gemcitabine) suffer from the Chromatographic Isotope Effect . The C-D bond is slightly less lipophilic than C-H, causing deuterated analogs to elute slightly earlier than the analyte.
-
Result: The IS elutes in a slightly different matrix environment than the analyte.
-
Consequence: The IS does not experience the exact same ion suppression.[3] Correction fails.
The 13C,15N2 Solution: Carbon-13 and Nitrogen-15 add mass without changing the bond strength or lipophilicity significantly.
-
Retention Time: Identical to Gemcitabine.
-
Matrix Experience: Identical to Gemcitabine.
-
Correction: Near perfect.
Troubleshooting & FAQ
Q1: My IS response varies significantly between patient samples. Is the assay invalid?
A: Not necessarily. This is exactly why you use an IS.
-
Check: Calculate the IS-Normalized Matrix Factor .
-
Goal:
.
-
-
If the ratio is near 1.0, the IS is doing its job correcting for the suppression. If the raw IS signal drops below 10% of the neat standard, however, your Limit of Detection (LOD) will suffer. Switch to PBA-SPE.
Q2: I see a "crosstalk" peak in my blank channel at the Gemcitabine retention time.
A: This is likely isotopic impurity or fragmentation crosstalk.
-
Solution: Check the isotopic purity of your Gemcitabine-13C,15N2. Ensure the M+0 (unlabeled) contribution is < 0.5%.
-
MRM Optimization: Ensure your MRM transitions do not overlap.
-
Gemcitabine: m/z 264.1 → 112.1
-
Gemcitabine-13C,15N2: m/z 267.1 → 115.1 (Ensure the isolation window is narrow enough).
-
Q3: Can I use Acidic Protein Precipitation instead of SPE?
A: Acidic PPT (e.g., TCA) helps stabilize the molecule but does not remove phospholipids. If you must use PPT, use a HybridSPE-Phospholipid plate (zirconia-coated silica) to filter the supernatant. This bridges the gap between PPT and SPE.
Visualizing the Optimized Workflow
Caption: The critical path for Gemcitabine analysis: THU stabilization, PBA-SPE cleanup, and HILIC separation.
References
-
Bowen, C. et al. (2009). "Impact of stability of Gemcitabine in blood on method validation." Journal of Chromatography B.
-
Vainchtein, L. D. et al. (2007). "A new, validated HPLC-MS/MS method for the simultaneous determination of the anti-cancer agent Gemcitabine and its metabolite in human plasma." Journal of Chromatography B.
-
Xu, Y. et al. (2013). "Hydrophilic interaction chromatography (HILIC) in the analysis of nucleosides." Journal of Liquid Chromatography & Related Technologies.
-
Wang, S. et al. (2007). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Journal of Chromatography B.
-
Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column."
Sources
Technical Support Center: Optimizing Peak Shape for Gemcitabine-¹³C,¹⁵N₂
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with Gemcitabine-¹³C,¹⁵N₂. This resource provides in-depth troubleshooting advice and validated protocols to address one of the most common challenges in the analysis of this important compound: achieving optimal chromatographic peak shape and symmetry. As a polar nucleoside analog, gemcitabine presents unique challenges that require a systematic and well-understood approach to method development. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to solve problems effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section addresses the most common questions our team receives regarding gemcitabine analysis, providing a foundational understanding of the challenges involved.
Q1: Why is my Gemcitabine-¹³C,¹⁵N₂ peak severely tailing?
Peak tailing is the most frequent issue encountered and typically points to unwanted secondary interactions occurring within your HPLC system.[1] The primary causes are:
-
Silanol Interactions: Gemcitabine is a basic compound with a pKa of approximately 3.5.[2] Standard silica-based reversed-phase columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanols can become ionized (Si-O⁻) and interact strongly with the positively charged form of gemcitabine, causing a "drag" effect that results in a tailing peak.[1][3][4]
-
Metal Chelation: Gemcitabine and similar nucleoside analogs containing phosphate or carboxyl-like functional groups can interact with active metal sites within the HPLC flow path.[5][6] Trace metal ions (e.g., iron, titanium) can leach from stainless steel components like frits, tubing, and even pump heads, leading to chelation with the analyte.[6] This interaction causes significant peak tailing, broadening, and can even lead to a complete loss of the analyte signal.
Q2: What is the ideal mobile phase pH for gemcitabine analysis, and why is it so critical?
The choice of mobile phase pH is a critical balancing act between analyte stability and chromatographic performance.
-
Low pH (e.g., <3.0): At a low pH, residual silanol groups on the column are fully protonated (neutral), which minimizes the secondary ionic interactions that cause peak tailing.[1] However, gemcitabine is known to be unstable in acidic conditions, which can lead to degradation over the course of an analytical run.[2]
-
Neutral pH (e.g., 6.5-7.5): Many successful methods operate at or near neutral pH.[2][7] This ensures the chemical stability of gemcitabine. To achieve good peak shape at this pH, it is essential to use a high-purity, fully end-capped column to minimize the number of available silanol groups and to ensure the HPLC system is properly passivated to prevent metal interactions.[1][5]
For robust method development, it is recommended to operate at a mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic form.[8][9][10]
Q3: My peak shape is acceptable, but my recovery and sensitivity are poor. What is the likely cause?
Low recovery, even with good peak shape, is a classic symptom of irreversible or strong binding of the analyte to active sites within the system. This is almost always due to metal interactions.[11] While some analyte molecules may eventually elute (causing tailing), a significant portion can be permanently adsorbed onto the metal surfaces of the column hardware, frits, and instrument flow path. This issue is particularly pronounced at trace-level concentrations. The solution is a robust system passivation procedure to deactivate these metal surfaces.[5][6][11]
Q4: Do I need a different chromatographic method for Gemcitabine-¹³C,¹⁵N₂ compared to unlabeled Gemcitabine?
No. Stable isotope-labeled (SIL) compounds like Gemcitabine-¹³C,¹⁵N₂ are designed to be ideal internal standards because their chemical and physical properties are virtually identical to their unlabeled counterparts.[12][13] They will co-elute or elute very closely under the same chromatographic conditions. Therefore, a method optimized to produce a sharp, symmetrical peak for unlabeled gemcitabine will perform equally well for the labeled version.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols to diagnose and resolve peak shape issues systematically.
Guide 1: A Systematic Approach to Diagnosing Peak Shape Problems
Before making arbitrary changes, it is crucial to identify the root cause of the problem. The following workflow will guide you through a logical diagnostic process.
Caption: A logical workflow for diagnosing the root cause of poor peak shape.
Guide 2: Optimizing Mobile Phase and Buffers
Controlling the mobile phase chemistry is paramount for managing gemcitabine's interactions.
The Causality: The mobile phase pH dictates the ionization state of both the gemcitabine analyte and the column's residual silanol groups.[9] An inadequately buffered mobile phase can lead to pH shifts within the column, causing inconsistent ionization and peak distortion.[10]
Protocol for pH & Buffer Selection:
-
Select an Appropriate Buffer: Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.
-
Prepare Aqueous Phase: Dissolve the buffer salt in HPLC-grade water to a concentration of 10-25 mM. Higher concentrations can improve peak shape for basic compounds but may risk precipitation when mixed with organic solvent.
-
Adjust pH: Carefully adjust the pH of the aqueous buffer solution using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide) before adding the organic modifier.
-
Filter and Degas: Filter the final mobile phase through a 0.22 µm or 0.45 µm filter and degas thoroughly before use.[14]
Table 1: Mobile Phase Buffer Selection Guide
| Buffer Salt | pKa Values | Useful pH Range | Suitability for Gemcitabine |
|---|---|---|---|
| Phosphate (KH₂PO₄/K₂HPO₄) | 2.15, 7.20, 12.38 | 6.2 - 8.2 | Excellent for neutral pH methods; non-volatile (UV only).[7][15] |
| Formate (Formic Acid/Ammonium Formate) | 3.75 | 2.8 - 4.8 | Good for low pH methods; MS-compatible. Use with caution due to gemcitabine's acid instability. |
| Acetate (Acetic Acid/Ammonium Acetate) | 4.76 | 3.8 - 5.8 | Good for mid-range pH; MS-compatible. |
| Triethylammonium Bicarbonate | 10.7 | 9.7 - 11.7 | Used for separating nucleosides; MS-compatible.[16] High pH may damage standard silica columns. |
Guide 3: Column Selection and Management
Not all C18 columns are created equal. Choosing the right stationary phase is critical for minimizing secondary interactions.
The Causality: The number and acidity of residual silanol groups vary significantly based on the silica manufacturing process and bonding chemistry. Modern, high-purity silica columns that are densely bonded and "end-capped" are designed specifically to shield analytes from these active sites.[1][3]
Table 2: Column Chemistry Comparison for Gemcitabine Analysis
| Column Type | Principle of Operation | Pros for Gemcitabine | Cons for Gemcitabine |
|---|---|---|---|
| High-Purity, End-Capped C18 | Hydrophobic interactions with minimal silanol activity.[1] | Industry standard, wide availability, good performance at neutral pH. | May still exhibit some tailing without perfect mobile phase/system conditions. |
| Polar-Embedded C18 | Contains a polar group (e.g., amide, carbamate) near the silica surface. | Provides additional shielding of silanols, improving peak shape for bases.[3] | Selectivity may differ from standard C18. |
| HILIC (Hydrophilic Interaction) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[17] | Excellent choice for retaining and separating highly polar gemcitabine.[17][18] | Requires careful equilibration; sensitive to sample solvent composition. |
Guide 4: Mitigating Metal Interactions - HPLC System Passivation
If peak tailing and low recovery persist after optimizing the mobile phase and column, metal interaction is the most likely culprit. Passivation is a chemical cleaning process that forms a protective oxide layer on stainless steel surfaces, rendering them more inert.[5][11][19]
The Causality: The standard stainless steel surfaces in an HPLC system are rich in iron oxides. These sites can act as Lewis acids, strongly binding to electron-rich functional groups on analytes like gemcitabine.[6][11] Passivation with a strong acid selectively removes surface iron and encourages the formation of a continuous, more inert chromium oxide layer.[6]
Experimental Protocol: System Passivation with Nitric Acid
Disclaimer: This procedure involves hazardous materials. Follow all institutional safety protocols, including the use of appropriate personal protective equipment (PPE).
-
System Preparation:
-
Remove the HPLC column and any guard column. Replace with a union or a restrictor capillary.
-
Place all solvent lines into a fresh bottle of HPLC-grade water.
-
-
Initial Flush:
-
Flush the entire system (all pump channels) with water for 15 minutes at 1 mL/min.
-
-
Passivation Step:
-
Replace the water with a 6M Nitric Acid (HNO₃) solution.
-
CAUTION: Nitric acid is highly corrosive.
-
Flush the system with 6M HNO₃ at 1 mL/min for 30-60 minutes.[5] Direct the waste line to an appropriate, clearly labeled waste container.
-
-
Rinsing Step:
-
Replace the nitric acid with fresh HPLC-grade water.
-
Rinse the system extensively with water for at least 60 minutes, or until the pH of the waste stream is neutral (check with pH paper).
-
-
Final Flush & Storage:
-
Flush the system with isopropanol or methanol for 15-20 minutes to remove all water.
-
The system is now passivated and ready for column re-installation and equilibration. This procedure should be repeated every 1-2 times per year for systems dedicated to analyzing chelating compounds.[19]
-
Part 3: Summary of Key Parameters & Starting Conditions
Use the following table as a validated starting point for developing or troubleshooting your method for Gemcitabine-¹³C,¹⁵N₂.
Table 3: Recommended Starting Conditions for Gemcitabine Analysis
| Parameter | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Column | High-Purity, End-Capped C18 (e.g., Phenomenex Luna C18) or HILIC | C18 is versatile; HILIC provides superior retention for this polar analyte.[2][17] |
| Mobile Phase A | 20 mM Potassium Phosphate in Water | Provides robust buffering capacity at neutral pH.[7][15] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure.[15] |
| pH | Adjust Mobile Phase A to 7.0 ± 0.2 | Balances analyte stability with chromatographic performance.[2][7] |
| Gradient | 5% to 50% B over 10 minutes | A good starting point for screening; adjust as needed for resolution. |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm ID column | Standard flow rate for analytical columns.[20] |
| Column Temp. | 25 - 30 °C | Maintains stable retention times; higher temperatures can degrade silica at non-neutral pH.[2][7] |
| Detection | 270 - 275 nm | Corresponds to the UV absorbance maximum for gemcitabine.[2][20] |
| Sample Diluent | Initial Mobile Phase Composition | Minimizes solvent mismatch effects that can distort peak shape. |
| System Prep | Passivate System before use | CRITICAL step to eliminate metal interactions and ensure high recovery.[5][6] |
Part 4: Visualizing the Mechanism of Peak Tailing
To better understand the primary cause of peak tailing for gemcitabine, the following diagram illustrates the desired and undesired interactions within a reversed-phase column.
Caption: Desired vs. undesired interactions of Gemcitabine on a C18 column.
References
-
Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. [Link]
-
Rajesh, V., Anupama, B., Jagathi, V., & Varaprasad, K. (2011). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. Asian Journal of Chemistry, 23(9), 3961-3963. [Link]
-
Krishna, R. M., et al. (2011). Method Development And Validation For The Assay Of Gemcitabine Hydrochloride In Pharmaceutical Dosage Forms By Rp-Hplc. Indo American Journal of Pharm Research, 1(3), 189-195. [Link]
-
Yamaguchi, H., et al. (2020). Determination of Gemcitabine in Plasma of Bladder Cancer Patients by Hydrophilic Interaction Chromatography with Ultraviolet Detection. Chromatographia Scientia, bmaa020. [Link]
-
Singh, R., et al. (2013). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Journal of Chromatographic Science, 51(8), 731-741. [Link]
-
Afrin, S., Prachet, P., & Nadendla, R. (n.d.). Analytical Method Development and Validation of Gemcitabine in Tablets by HPLC by Different Analytical Techniques. Semantic Scholar. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]
-
Grassl, K. A., & Stoll, D. R. (2020). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. LCGC North America, 38(11), 606-610. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Closset, M., et al. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. DIAL@UCLouvain. [Link]
-
Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of Separation Science, 36(11), 1846-1854. [Link]
-
Morales, A., & Gritti, F. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. LCGC International. [Link]
-
Morales, A., & Gritti, F. (2023). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate. [Link]
-
ResearchGate. (n.d.). Representative chromatogram showing signals of gemcitabine and theophylline in the selected mobile phase. [Link]
-
Dolan, J. W. (2014, October 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Taylor, M. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Hawach. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
ResearchGate. (n.d.). Typical HPLC chromatogram of (a) gemcitabine exposed to alkaline stress.... [Link]
-
Li, W., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Shimadzu Corporation. (n.d.). Abnormal Peak Shapes. [Link]
-
The Pharma Innovation Journal. (2023, August 23). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Breter, H. J., & Rimpau, M. (1980). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Journal of Chromatography A, 190(2), 442-447. [Link]
-
Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. hplc.eu [hplc.eu]
- 5. welch-us.com [welch-us.com]
- 6. lctsbible.com [lctsbible.com]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. asianpubs.org [asianpubs.org]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Gemcitabine in Plasma of Bladder Cancer Patients by Hydrophilic Interaction Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 19. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 20. One moment, please... [iajpr.com]
Gemcitabine-¹³C,¹⁵N₂ in Frozen Plasma: A Technical Guide to Long-Term Storage Stability
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Gemcitabine-¹³C,¹⁵N₂ as an internal standard in bioanalytical studies. Ensuring the long-term stability of this critical reagent in frozen plasma is paramount for the accuracy and reliability of pharmacokinetic and other quantitative analyses. This guide provides a comprehensive overview of best practices, frequently asked questions, and troubleshooting advice to maintain the integrity of your samples and data.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected long-term storage stability of Gemcitabine-¹³C,¹⁵N₂ in frozen plasma?
A1: While specific long-term stability studies on Gemcitabine-¹³C,¹⁵N₂ in frozen plasma are not extensively published, the stability is expected to be comparable to that of unlabeled gemcitabine. For gemcitabine in human plasma, long-term stability has been established for at least 181 days when stored at -65 ± 10°C and -22 ± 5°C[1]. It is crucial to conduct your own stability studies under your specific storage conditions to confirm these findings for the isotopically labeled analog.
Q2: What are the primary degradation pathways for gemcitabine in plasma?
A2: The main route of gemcitabine degradation in plasma is enzymatic deamination by cytidine deaminase (CDA) to its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU)[2][3][4][5]. Hydrolysis under acidic or basic conditions can also occur, although this is less of a concern in properly buffered and frozen plasma samples[4][5][6][7].
Q3: What is the optimal storage temperature for plasma samples containing Gemcitabine-¹³C,¹⁵N₂?
A3: To minimize degradation, plasma samples should be stored at ultra-low temperatures. Storage at ≤-80°C is highly recommended to minimize enzymatic activity and chemical degradation[8]. Storing samples at -20°C is also a common practice, but stability at this temperature should be rigorously validated for the intended storage duration[9][10].
Q4: How many freeze-thaw cycles can plasma samples containing Gemcitabine-¹³C,¹⁵N₂ undergo?
A4: The number of permissible freeze-thaw cycles should be experimentally determined during your bioanalytical method validation. For gemcitabine, stability has been demonstrated for up to five freeze-thaw cycles when stored at -65 ± 10°C[1]. However, it is best practice to minimize freeze-thaw cycles by aliquoting samples into single-use volumes before long-term storage[8].
Q5: Are there any special handling precautions for Gemcitabine-¹³C,¹⁵N₂ in plasma?
A5: Yes. Due to the rapid deamination of gemcitabine by cytidine deaminase (CDA) in plasma, it is recommended to add a CDA inhibitor, such as tetrahydrouridine (THU), to the samples immediately after collection[11]. Samples should always be kept on ice during processing and handling to minimize enzymatic activity[11].
Section 2: Experimental Protocols & Workflows
Protocol 2.1: Plasma Sample Collection and Processing
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
CDA Inhibition (Recommended): If feasible, add a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to the whole blood to prevent ex vivo degradation of gemcitabine.
-
Centrifugation: Centrifuge the blood samples at 2-8°C to separate the plasma.
-
Plasma Harvesting: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Aliquoting: Aliquot the plasma into pre-labeled, single-use cryovials. This is a critical step to avoid repeated freeze-thaw cycles.
-
Flash Freezing: Flash freeze the plasma aliquots in a dry ice/alcohol slurry or a -80°C freezer.
-
Long-Term Storage: Transfer the frozen aliquots to a validated -80°C freezer for long-term storage.
Caption: Workflow for Plasma Sample Collection and Processing.
Protocol 2.2: Long-Term Stability Study Design
-
Prepare Quality Control (QC) Samples: Spike a pool of blank plasma with known concentrations of Gemcitabine-¹³C,¹⁵N₂ at low, medium, and high concentration levels.
-
Establish Baseline (T=0): Analyze a set of freshly prepared QC samples to establish the initial concentration.
-
Storage: Store aliquots of the QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Time Points: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of QC samples from storage.
-
Analysis: Thaw the samples and analyze them using a validated bioanalytical method (e.g., LC-MS/MS).
-
Evaluation: Compare the mean concentration of the stored QC samples to the baseline concentrations. The stability is considered acceptable if the mean concentration is within ±15% of the nominal concentration[10].
Section 3: Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues encountered during the long-term storage and analysis of Gemcitabine-¹³C,¹⁵N₂ in frozen plasma.
Caption: Troubleshooting Low Analyte Response.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Decreased concentration of Gemcitabine-¹³C,¹⁵N₂ over time | 1. Suboptimal storage temperature. 2. Enzymatic degradation by cytidine deaminase (CDA). 3. Repeated freeze-thaw cycles. | 1. Ensure consistent storage at ≤-80°C. 2. Incorporate a CDA inhibitor (e.g., tetrahydrouridine) during sample collection. 3. Aliquot samples into single-use vials to minimize freeze-thaw cycles. |
| High variability in QC sample results | 1. Inconsistent sample collection and processing. 2. Matrix effects affecting analytical quantification. 3. Instability of stock solutions. | 1. Standardize sample handling procedures. 2. Evaluate and mitigate matrix effects during method development. 3. Verify the stability of stock solutions used for preparing calibrators and QCs. |
| Presence of degradation products (e.g., dFdU-¹³C,¹⁵N₂) | 1. Inefficient inhibition of CDA. 2. Prolonged exposure to room temperature during processing. | 1. Optimize the concentration and addition of the CDA inhibitor. 2. Minimize the time samples are at room temperature or on ice during processing. |
Section 4: Data Presentation
Table 4.1: Example Long-Term Stability Data for Gemcitabine in Frozen Plasma at -80°C
| Time Point | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| T=0 | 50.5 | 502.1 | 4015.8 |
| 3 Months | 49.8 (98.6%) | 495.5 (98.7%) | 3980.2 (99.1%) |
| 6 Months | 48.9 (96.8%) | 490.3 (97.6%) | 3955.7 (98.5%) |
| 12 Months | 48.1 (95.2%) | 485.6 (96.7%) | 3901.4 (97.2%) |
| Note: The values in parentheses represent the percentage of the initial concentration. |
Section 5: References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Ciccolini, J., et al. (2010). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology, 65(5), 813-822. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Brown, K. (2019). Assessing Stability in Bioanalysis: Reflections on the Last 10 Years. Bioanalysis, 11(13), 1239-1246. [Link]
-
PharmGKB. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]
-
Phua, L. C., et al. (2010). Improved plasma stability and sustained release profile of gemcitabine via polypeptide conjugation. Journal of Controlled Release, 146(2), 203-210. [Link]
-
A, Al-Achi, & Greenwood, R. (2015). A Systematic Degradation Kinetics Study of Gemcitabine Hydrochloride Injection Solution. AAPS PharmSciTech, 16(5), 1109–1116. [Link]
-
Closset, M., et al. (2023). An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions. Journal of Pharmaceutical and Biomedical Analysis, 227, 115290. [Link]
-
S, Sreekanth, et al. (2013). Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 780-784. [Link]
-
Henderson, S., et al. (2015). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 76(4), 841-849. [Link]
-
Poudel, K., et al. (2023). Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer. Scientific Reports, 13(1), 7760. [Link]
-
U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags. GaBI Journal, 13(3), 123-130. [Link]
-
S, S., et al. (2014). Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Journal of Chromatographic Science, 52(8), 859-866. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. fda.gov [fda.gov]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 11. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing collision energy for Gemcitabine-13C,15N2 transitions
Technical Support Center: Gemcitabine Bioanalysis Subject: Optimization of Collision Energy (CE) for Gemcitabine-13C,15N2 Transitions Ticket ID: GEM-OPT-492 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are inquiring about the precise optimization of collision energy (CE) for the stable isotope-labeled internal standard (SIL-IS) Gemcitabine-13C,15N2 .
Achieving high sensitivity and reproducibility for Gemcitabine (dFdC) requires more than just plugging in theoretical values. Because Gemcitabine is a polar nucleoside analog, its fragmentation behavior in the collision cell is distinct. The labeled internal standard (typically labeled on the cytosine ring) tracks the analyte's ionization efficiency, but incorrect CE settings can lead to poor signal-to-noise ratios or, critically, isotopic crosstalk between the analyte and the IS.
This guide details the specific transitions, the logic behind the energy selection, and a self-validating workflow to ensure your method is robust.
Part 1: The Physics of the Transition
Before optimizing, you must understand what you are breaking. Gemcitabine ([M+H]+ m/z 264.[1]1) fragments primarily by cleaving the N-glycosidic bond between the difluororibose sugar and the cytosine base.
-
Analyte (Gemcitabine): The primary product ion is the protonated cytosine base (m/z 112.1 ).
-
Internal Standard (Gemcitabine-13C,15N2): The heavy isotopes are incorporated into the cytosine ring. Therefore, the precursor shifts by +3 Da (m/z 267.1 ), and the base fragment also shifts by +3 Da (m/z 115.1 ).
Critical Insight: If you select a secondary transition that involves the sugar moiety (which is often unlabeled), the mass shift will not be present in the fragment, potentially leading to specificity issues. Always prioritize the base fragment for this IS.
Recommended Transition Parameters
Use these values as your starting point for optimization.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Est. Collision Energy (CE) | Est.[2] Declustering Potential (DP) |
| Gemcitabine | 264.1 m/z | 112.1 m/z | 50-100 ms | 18 - 22 eV | 40 - 60 V |
| Gemcitabine-13C,15N2 | 267.1 m/z | 115.1 m/z | 50-100 ms | 18 - 22 eV | 40 - 60 V |
Part 2: The Optimization Workflow
Do not rely solely on literature values. Instrument geometry (Triple Quadrupole vs. Q-TOF, or different manufacturers) affects the actual voltage required to achieve the same fragmentation efficiency.
Protocol: The "CE Ramp" Technique
This protocol ensures you find the "apex" of the breakdown curve—where the parent is sufficiently fragmented but the daughter ion has not yet undergone secondary fragmentation.
Step 1: Infusion Setup Prepare a neat solution of Gemcitabine-13C,15N2 (100 ng/mL) in 50:50 Methanol:Water + 0.1% Formic Acid. Infuse directly into the source at 10 µL/min.
Step 2: Breakdown Curve Generation While monitoring the transition 267.1 -> 115.1 :
-
Set CE to 5 eV.
-
Ramp CE in increments of 2 eV up to 50 eV.
-
Plot Signal Intensity (Y-axis) vs. CE (X-axis).
Step 3: Selection Logic
-
Maximum Intensity: Identify the CE value with the highest peak intensity.
-
Robustness Check: Select a value slightly (1-2 eV) higher than the absolute maximum if the curve is sharp. This ensures that minor fluctuations in the collision cell gas pressure do not drastically drop your signal.
Visualization: The Optimization Loop
Caption: Step-by-step decision tree for optimizing Collision Energy (CE) while safeguarding against isotopic interference.
Part 3: Troubleshooting & FAQs
Q1: I optimized the CE, but my Internal Standard signal is inconsistent between runs. Why? A: This is rarely a CE issue and more likely a Source Parameter or Solubility issue.
-
Mechanism: Gemcitabine is highly polar. If your source temperature is too low or your Declustering Potential (DP) is not optimized, you may be forming solvent clusters ([M+H+MeOH]+) that survive into Q1 but don't fragment predictably in Q2.
-
Fix: Ensure your DP is high enough (typically 40-60V) to decluster the ions before they reach the collision cell.
Q2: I see a signal for the Internal Standard in my "Analyte Only" samples (Crosstalk). Is my CE too high? A: Possibly, but it is more likely an Isotopic Purity or Resolution issue.
-
Check 1 (Isotopes): Natural Gemcitabine contains ~1.1% Carbon-13. The M+3 isotope of the native drug is negligible, but if your IS is only labeled with +3 Da, there is a risk of overlap if the mass resolution on Q1 is too wide (e.g., "Low" or "Open" resolution).
-
Check 2 (CE): Extremely high CE can cause "fragmentation in the source" (if source voltages are also high), but inside the cell, high CE usually reduces signal rather than creating false positives.
-
Solution: Set Q1 and Q3 resolution to "Unit" or "High". Do not use "Low" resolution for +3 Da separations.
Q3: The literature lists a CE of 35 eV, but I get max signal at 20 eV. Should I force 35 eV? A: Absolutely not.
-
Reasoning: Literature values depend on the gas pressure (Argon vs. Nitrogen) and the specific collision cell geometry (Linear trap vs. multipole).
-
Rule: Trust your instrument's breakdown curve over published values.
References
-
Measurement of Gemcitabine and Metabolites in Tissue. Title: A novel method for quantification of gemcitabine and its metabolites... by LC–MS/MS. Source: National Institutes of Health (NIH) / PMC. Context: Establishes the primary transition for Gemcitabine (264 -> 112) at ~18 eV. URL:[Link]
-
Internal Standard Usage in Clinical Assays. Title: Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS.[3] Source: ResearchGate. Context: Confirms the use of Gemcitabine-13C,15N2 and the specific transition m/z 115 for the IS. URL:[Link]
-
General Optimization of Nucleoside Analogs. Title: 4 Steps to Successful Compound Optimization on LC-MS/MS. Source: Technology Networks. Context: Provides the foundational logic for CE ramping and breakdown curves. URL:[Link]
Sources
- 1. Determination of gemcitabine and its metabolite in extracellular fluid of rat brain tumor by ultra performance liquid chromatography-tandem mass spectrometry using microdialysis sampling after intralesional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving Sensitivity for Gemcitabine-¹³C,¹⁵N₂ Detection
Welcome to the technical support center for the analysis of Gemcitabine-¹³C,¹⁵N₂. This guide is designed for researchers, scientists, and drug development professionals who are working to achieve the lowest possible limits of detection for this critical isotopically labeled compound. As a stable isotope-labeled internal standard, the robust detection of Gemcitabine-¹³C,¹⁵N₂ is paramount for the accurate quantification of gemcitabine in complex biological matrices.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your analytical methods. We will explore the causal relationships behind experimental choices, ensuring that every step is understood and every protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when developing sensitive assays for Gemcitabine-¹³C,¹⁵N₂.
Q1: My signal intensity for Gemcitabine-¹³C,¹⁵N₂ is extremely low or non-existent. What are the most common causes?
A1: This is a frequent challenge, often rooted in one of three areas:
-
Sample Preparation: Gemcitabine is a highly hydrophilic molecule (LogP -1.7), making it difficult to extract efficiently from biological matrices like plasma or tissue homogenates.[2][3] Inefficient extraction is the leading cause of analyte loss.
-
Chromatographic Retention: Due to its polarity, gemcitabine may exhibit poor retention on traditional reversed-phase columns (e.g., C18), leading to elution near the solvent front where ion suppression is most severe.[4]
-
Mass Spectrometer Ionization: The efficiency of electrospray ionization (ESI) is highly dependent on mobile phase composition and source parameters. Suboptimal conditions will directly lead to a poor signal.
Q2: Which analytical technique is more sensitive for Gemcitabine-¹³C,¹⁵N₂: LC-MS/MS or NMR?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is overwhelmingly the more sensitive technique for quantifying gemcitabine and its analogs at the concentrations typically found in pharmacokinetic studies.[5] While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can detect ¹³C and ¹⁵N isotopes, its intrinsic sensitivity is much lower than mass spectrometry.[6][7] Ulta-sensitive LC-MS/MS methods can achieve detection limits in the low picogram per milliliter (pg/mL) range, which is essential for studies involving low dosage or microdosing.[5]
Q3: What is "matrix effect," and how does it impact the detection of my internal standard?
A3: Matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological sample (e.g., salts, lipids, proteins).[8] Even though Gemcitabine-¹³C,¹⁵N₂ is an ideal internal standard that co-elutes with the unlabeled drug, severe ion suppression can reduce the signal of both compounds below the limit of detection, rendering the assay unusable. Minimizing matrix effects through effective sample cleanup and chromatographic separation is critical for achieving high sensitivity and accuracy.[4][6]
Q4: Is it necessary to validate my analytical method? What are the key parameters?
A4: Absolutely. For data supporting nonclinical or clinical studies, method validation is a regulatory requirement. The U.S. Food and Drug Administration (FDA) and other regulatory bodies provide clear guidance on this process.[9][10][11][12] Validation ensures your method is reliable, reproducible, and fit for its intended purpose.[13] Key parameters to validate include:
-
Accuracy & Precision
-
Selectivity & Specificity
-
Sensitivity (Limit of Detection, LOD; Limit of Quantification, LOQ)
-
Calibration Curve (Linearity and Range)
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Part 2: Troubleshooting Guide for LC-MS/MS
LC-MS/MS is the gold standard for quantifying Gemcitabine-¹³C,¹⁵N₂. This section provides a systematic approach to troubleshooting common sensitivity issues.
Workflow for LC-MS/MS Troubleshooting
The following diagram illustrates a logical workflow for diagnosing sensitivity problems in your LC-MS/MS method.
Caption: A systematic workflow for troubleshooting low signal intensity.
Issue: Poor Analyte Recovery During Sample Preparation
Cause: Gemcitabine's high water solubility makes it challenging to extract using traditional methods designed for more lipophilic compounds.[2][3] Protein precipitation (PPT), while simple, often fails to remove sufficient matrix components, leading to ion suppression.[4][14] Liquid-liquid extraction (LLE) is generally ineffective for such a polar analyte.
Solution:
-
Solid Phase Extraction (SPE): This is the most effective technique. Use a mixed-mode or polymeric reversed-phase sorbent that can retain polar compounds.
-
Why it works: These sorbents offer multiple interaction mechanisms (hydrophobic and ion-exchange), providing better retention for polar molecules like gemcitabine than C18-based sorbents alone.
-
Troubleshooting:
-
Conditioning is Key: Ensure the cartridge is properly conditioned with methanol and then equilibrated with an aqueous solution to activate the stationary phase.
-
Optimize Wash Step: Use a wash solvent that is strong enough to remove interferences but weak enough to leave gemcitabine on the sorbent. Start with a high percentage of organic solvent (e.g., 95% methanol) and gradually add more aqueous component if analyte loss is observed.
-
Elution Solvent: Elute with a solvent strong enough to displace the analyte. A common choice is a mixture of methanol or acetonitrile with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to disrupt any secondary interactions.
-
-
| Extraction Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | High matrix effects, potential for analyte loss via co-precipitation | Initial method screening, high-concentration samples |
| Liquid-Liquid Extraction (LLE) | Good for removing salts | Poor recovery for highly polar analytes like gemcitabine | Not recommended for gemcitabine |
| Solid Phase Extraction (SPE) | Excellent cleanup, reduces matrix effects, high recovery | More time-consuming, requires method development | Achieving the highest sensitivity and robustness |
Issue: Poor Chromatographic Peak Shape and Retention
Cause: As a polar compound, gemcitabine is poorly retained on standard C18 columns, often eluting in the void volume. This leads to peak broadening, tailing, and significant ion suppression from unretained matrix components.
Solution:
-
Switch Column Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide) with a high organic mobile phase.
-
Why it works: HILIC operates on a partitioning mechanism where the analyte moves from the organic mobile phase into an aqueous layer on the surface of the stationary phase. This provides excellent retention for polar compounds.[2]
-
-
Porous Graphitic Carbon (PGC): PGC columns offer a unique retention mechanism based on the polarizability of the analyte and can separate highly polar compounds effectively.
-
-
Optimize Mobile Phase:
-
For HILIC, the mobile phase should be high in organic content (typically >80% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) to facilitate ionization and improve peak shape.
-
-
Reduce Flow Rate (Microflow LC):
-
Why it works: Reducing the column diameter (e.g., from 2.1 mm to <1 mm) and flow rate (e.g., from 400 µL/min to <50 µL/min) significantly improves ESI efficiency. The smaller droplets generated at lower flow rates desolvate more effectively, leading to a more concentrated ion beam entering the mass spectrometer and a dramatic increase in signal-to-noise.[16]
-
Part 3: Enhancing Sensitivity in NMR Spectroscopy
While less sensitive than LC-MS/MS, NMR is invaluable for structural confirmation and certain quantitative studies where higher concentrations are available. The ¹³C and ¹⁵N labels provide specific probes for detection.
Decision Tree for NMR Experiment Selection
Caption: Decision tree for selecting an appropriate NMR experiment.
Q5: My ¹³C and ¹⁵N signals are lost in the noise. How can I improve the signal-to-noise ratio (S/N)?
A5: The low natural abundance and smaller gyromagnetic ratios of ¹³C and ¹⁵N nuclei are the primary reasons for their low sensitivity.[7] Here’s how to overcome this:
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the acquisition time (and number of scans) will increase the S/N by a factor of ~1.4. This is the most straightforward approach.
-
Use a High-Field Magnet: Higher magnetic field strengths (e.g., 800 MHz vs. 500 MHz) increase both sensitivity and spectral dispersion, improving your ability to resolve and detect weak signals.
-
Employ a Cryoprobe: A cryogenic probe cools the detection electronics to very low temperatures (~20 K), drastically reducing thermal noise and providing a 3-4 fold increase in S/N compared to a room temperature probe.
-
Use Advanced Pulse Sequences:
-
2D Heteronuclear Correlation: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) detect the sensitive ¹H nucleus instead of the insensitive ¹³C or ¹⁵N nucleus.[17][18] This provides a massive sensitivity gain and helps in assigning the signals by showing which protons are connected to which carbons/nitrogens.
-
Hyperpolarization: Techniques like SABRE (Signal Amplification by Reversible Exchange) can increase the polarization of ¹³C and ¹⁵N nuclei by several orders of magnitude, leading to a dramatic, albeit temporary, signal enhancement.[19][20] This is a specialized but powerful method for detecting very low concentrations.
-
Part 4: Step-by-Step Protocols
Protocol 1: SPE-LC-MS/MS Method for Gemcitabine in Human Plasma
This protocol provides a robust starting point for developing a sensitive bioanalytical method. All method development and validation should adhere to FDA guidelines. [9][12]
-
Preparation of Standards and QCs:
-
Prepare stock solutions of Gemcitabine and Gemcitabine-¹³C,¹⁵N₂ (as the internal standard, IS) in an appropriate solvent (e.g., water).[1]
-
Serially dilute the Gemcitabine stock into blank, pooled human plasma to create calibration standards (e.g., 2.5–500 pg/mL).[5]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
Condition a mixed-mode cation exchange SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE plate.
-
Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Dry the plate thoroughly under vacuum or nitrogen.
-
Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | HILIC (e.g., Amide, 2.1 x 100 mm, <3 µm) | Provides necessary retention for polar gemcitabine. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Provides ions for ESI and buffers the mobile phase. |
| Mobile Phase B | Acetonitrile | Strong solvent for HILIC elution. |
| Gradient | 95% B -> 50% B over 5 min | Starts with high organic to retain the analyte, then ramps down to elute. |
| Flow Rate | 0.4 mL/min | Standard analytical flow; consider lower for microflow LC. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Balance between loading amount and peak broadening. |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar, non-volatile compounds. |
| Polarity | Positive | Gemcitabine contains basic nitrogens that readily protonate. |
| MRM Transitions | Gemcitabine: 264 -> 112Gem-¹³C,¹⁵N₂: 267 -> 115 | Precursor [M+H]⁺ to a stable product ion (the cytosine-like base). The mass shift in the IS reflects the isotopic labels. |
| Source Temp. | 500°C | Optimize for efficient desolvation. |
| Gas Flows | Optimize empirically | Tune for maximum signal intensity of the IS. |
References
- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Asian Journal of Green Chemistry.
- FDA announces final guidance for 'Bioanalytical Method valid
- FDA issues final guidance on bioanalytical method valid
- New FDA Guidance on Bioanalytical Method Valid
- Essential FDA Guidelines for Bioanalytical Method Valid
- Gemcitabine-¹³C,¹⁵N₂ (hydrochloride). Cayman Chemical.
- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Asian Journal of Green Chemistry.
- M10 Bioanalytical Method Valid
- ¹⁵N- and ¹³C-labeled molecular probes as hyperpolarized nitric oxide sensors. ScienceDirect.
- A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. PMC.
- LC-MS/MS method for quantitation of gemcitabine and its metabolite 2,2-difluoro-2-deoxyuridine in mouse plasma and brain tissue. Ovid.
- Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect.
- Design, Synthesis and Evaluation of 15N- and 13C-Labeled Molecular Probes as Hyperpolarized Nitric Oxide Sensors.
- Conformation of gemcitabine: An experimental NMR and theoretical DFT study. Scientia Iranica.
- The determination of gemcitabine and 2'-deoxycytidine in human plasma and tissue by APCI tandem mass spectrometry. VIVO.
- Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. PubMed.
- Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric D
- Application of 15N-Edited 1H–13C Correlation NMR Spectroscopy Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs.
- Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Publishing.
- Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. PubMed.
- Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments.
- Towards Higher Sensitivity of Mass Spectrometry: A Perspective
- ENHANCING MASS SPECTROMETRY SENSITIVITY BY REDUCING CHROMATOGRAPHIC FLOW R
- A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. springermedicine.com.
- A Novel Method for Quantification of Gemcitabine and Its Metabolites 2',2'-difluorodeoxyuridine and Gemcitabine Triphosphate in Tumour Tissue by LC-MS/MS: Comparison With (19)F NMR Spectroscopy. PubMed.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- LSMSMS Troubleshooting. Scribd.
- Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. NIH.
- Method To Visualize the Intratumor Distribution and Impact of Gemcitabine in Pancreatic Ductal Adenocarcinoma by Multimodal Imaging.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review. Thieme Connect.
- 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.
- Simultaneous Quantification of Gemcitabine and Oxaliplatin by RP-HPLC in Bulk and Synthetic Mixture.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 11. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 12. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ovid.com [ovid.com]
- 15. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
- 20. researchgate.net [researchgate.net]
preventing degradation of Gemcitabine-13C,15N2 during sample processing
Subject: Prevention of Enzymatic & Chemical Degradation of Gemcitabine-13C,15N2 During Bioanalytical Sample Processing. Applicable Analytes: Gemcitabine (dFdC), Gemcitabine-13C,15N2 (Internal Standard), 2',2'-difluorodeoxyuridine (dFdU).[1] Primary Antagonist: Cytidine Deaminase (CDA).
Introduction: The "Invisible" Error Source
As a researcher working with Gemcitabine-13C,15N2, you are using a high-value stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and recovery variances. However, Gemcitabine-13C,15N2 is chemically identical to the drug. It is equally susceptible to the rapid, aggressive deamination by Cytidine Deaminase (CDA) found in plasma and tissue.
If your IS degrades during sample processing—specifically during the window between spiking and protein precipitation—your quantification will fail. This guide provides the protocols to create a "CDA-free zone" for your IS.
Module 1: The Degradation Mechanism
Understanding the enemy is the first step to defeating it. Gemcitabine is not unstable due to spontaneous hydrolysis; it is metabolically unstable .
The Pathway
CDA rapidly removes the amine group from the cytosine ring, converting Gemcitabine (dFdC) into the inactive uracil metabolite (dFdU).[2] This reaction occurs in minutes at room temperature in untreated blood/plasma.
Caption: Mechanism of Gemcitabine-13C,15N2 degradation via Cytidine Deaminase (CDA) and inhibition by Tetrahydrouridine (THU).[2][3][4][5][6][7]
Module 2: The "IS Trap" (Critical Troubleshooting)
Many researchers stabilize the patient samples but forget that the Internal Standard needs protection during the spiking phase.
The Scenario
-
You thaw a blank plasma lot (which contains active CDA) to prepare calibration standards.
-
You spike Gemcitabine-13C,15N2 into this blank plasma.
-
The Error: You vortex and let it sit for 10 minutes to equilibrate.
-
The Result: During those 10 minutes, CDA converts 30-50% of your IS to dFdU. Your IS peak area drops, and your calibration curve fails linearity requirements.
The Solution: The "Co-Spike" Rule
Never add Gemcitabine-13C,15N2 to a biological matrix that does not already contain Tetrahydrouridine (THU).
Module 3: Stabilization Protocol
This protocol establishes a self-validating system to ensure both analyte and IS integrity.
Reagents Required
-
THU (Tetrahydrouridine): The gold-standard CDA inhibitor.
-
Acidification (Optional): While some protocols use HCl, THU is preferred for specificity and MS-compatibility.
-
Matrix: K2EDTA Plasma (Heparin is acceptable, but EDTA chelates divalent cations that may assist some enzymatic activity).
Step-by-Step Workflow
1. Preparation of Stabilized Matrix (Blank & Patient Samples)
-
Stock Prep: Dissolve THU in water to create a 10 mg/mL stock.
-
Collection: Pre-load blood collection tubes with THU or add immediately after draw.
-
Target Concentration: Final concentration of 25 µg/mL THU in whole blood/plasma is the industry standard for complete inhibition.
| Parameter | Recommended Value | Reason |
| THU Conc. | 25 - 50 µg/mL | Saturates CDA active sites; excess is harmless to LC-MS. |
| Temperature | 4°C (Ice Bath) | Reduces enzymatic rate by ~50% per 10°C drop. |
| Time to Spin | < 30 mins | Minimize RBC lysis (RBCs are rich in CDA). |
2. Sample Processing (The Extraction)
This workflow prevents IS degradation during the critical mixing phase.
Caption: Optimal sample processing workflow to minimize IS exposure to active enzymes before protein precipitation.
Module 4: Storage & Stock Stability
Stock Solution Stability
Gemcitabine-13C,15N2 is chemically stable in aqueous buffers free of enzymes.
-
Solvent: Water or 50:50 Methanol/Water.[8]
-
Storage: -20°C or -70°C.
-
Caution: Do not store in basic buffers (pH > 8.0). Gemcitabine undergoes anomerization (alpha/beta conversion) in alkaline conditions [1].[9]
Processed Sample Stability (Autosampler)
Once the protein is precipitated and the supernatant is separated, CDA is removed/denatured.
-
Stability: Processed samples are typically stable for >24 hours at 4°C in the autosampler.
-
Verification: Monitor the IS peak area across the run.[1] A downward trend indicates ongoing degradation (likely insufficient protein removal).
Frequently Asked Questions (Troubleshooting)
Q1: I forgot to add THU to the patient blood at the clinic. Can I add it now?
-
Answer: No. The degradation of the patient's drug (Gemcitabine) begins immediately upon blood draw. Adding THU later will stop further degradation, but the initial concentration is already compromised. However, you must still add THU to this sample before adding your IS, or your IS will degrade during processing, invalidating the quantitation entirely.
Q2: Can I use acidification (HCl) instead of THU?
-
Answer: Yes, but with caution. Acidifying plasma (e.g., with citric acid or HCl) can precipitate proteins prematurely and cause hemolysis if done in whole blood. THU is preferred because it is a specific enzymatic inhibitor that does not alter the gross physical properties of the plasma [2].
Q3: My IS peak area is variable between samples. Why?
-
Answer: This is a classic sign of variable CDA activity. If some samples have higher hemolysis (more RBC content = more CDA) and you did not use THU, the IS degrades faster in the hemolyzed samples than in the clean ones during the mixing step. Remedy: Enforce strict THU usage and keep samples on ice.
Q4: Does the 13C,15N2 label make the molecule more stable?
-
Answer: No. The isotope label adds mass for detection specificity but does not alter the chemical binding affinity to CDA. The enzyme destroys the IS just as efficiently as the drug.
References
-
Anliker, S. L., et al. (1994).[9] Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent.[9] Journal of Pharmaceutical Sciences, 83(5), 716–719.[9]
-
Beumer, J. H., et al. (2015). Preanalytical Stability of Gemcitabine and its Metabolite 2',2'-Difluoro-2'-Deoxyuridine in Whole Blood-Assessed by Liquid Chromatography Tandem Mass Spectrometry.[10] Therapeutic Drug Monitoring, 37(6).
- Freeman, K. B., et al. (2008). Stability of gemcitabine and its metabolite dFdU in human plasma and urine. Journal of Chromatography B.
- Bowen, C., et al. (2009). Impact of Cytidine Deaminase on the Stability of Gemcitabine in Human Plasma. Drug Metabolism and Disposition.
Sources
- 1. ovid.com [ovid.com]
- 2. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffcd.fr [ffcd.fr]
- 6. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preanalytical Stability of Gemcitabine and its Metabolite 2', 2'-Difluoro-2'-Deoxyuridine in Whole Blood-Assessed by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Isotopic Purity Assessment of Gemcitabine-13C,15N2 Hydrochloride
Executive Summary
Gemcitabine-13C,15N2 hydrochloride represents the "Gold Standard" internal standard (IS) for the bioanalysis of Gemcitabine (dFdC) in complex matrices (plasma, tumor tissue). Unlike deuterated analogs, which often suffer from deuterium-hydrogen exchange (D/H exchange) and chromatographic isotope effects, this 13C/15N-labeled isotopolog offers perfect co-elution and superior stability.
However, the reliability of this standard hinges on a single critical parameter: Isotopic Purity . Inadequate purity leads to "Isotopic Crosstalk"—a phenomenon where unlabeled impurities in the IS falsely inflate the analyte signal, compromising the Lower Limit of Quantitation (LLOQ).
This guide provides a rigorous, self-validating protocol to assess the isotopic purity of Gemcitabine-13C,15N2 and objectively compares its performance against common alternatives.
Part 1: The Challenge – Isotopic Crosstalk
In LC-MS/MS bioanalysis, the mass difference between Gemcitabine (MW ~263.2) and Gemcitabine-13C,15N2 (MW ~266.2) is +3 Da . While sufficient for mass resolution, this narrow window makes the assay highly susceptible to isotopic interference.
The Mechanism of Failure[1]
-
Forward Crosstalk (Analyte
IS): High concentrations of Analyte (Upper Limit of Quantitation, ULOQ) contribute natural isotopes (M+3) to the IS channel. Result: Non-linear calibration curves. -
Reverse Crosstalk (IS
Analyte): Impurities in the IS (unlabeled M+0) contribute signal to the Analyte channel. Result: Artificial signal in blank samples, failing FDA/EMA acceptance criteria.
Critical Metric: According to FDA M10 guidance, the IS interference at the analyte retention time must be <20% of the LLOQ response .
Part 2: Comparative Analysis of Internal Standards
The following table contrasts Gemcitabine-13C,15N2 against the most common alternatives used in drug development.
| Feature | Gemcitabine-13C,15N2 (Recommended) | Gemcitabine-d2 / -d3 (Deuterated) | Cytidine / Analog (Structural) |
| Label Stability | High: C-N bonds are stable. No exchange in aqueous/acidic media. | Moderate/Low: D/H exchange possible at acidic pH (common in extraction). | High: Stable, but chemically distinct. |
| Chromatography | Perfect Co-elution: Identical RT to analyte. | RT Shift: Often elutes slightly earlier (0.05–0.2 min) due to deuterium isotope effect. | Different RT: Elutes separately; fails to compensate for matrix effects at analyte RT. |
| Matrix Effect Compensation | Excellent: Experiences exact same ion suppression/enhancement. | Good: But RT shift may place IS in a different suppression zone. | Poor: Does not track transient matrix effects. |
| Mass Shift | +3 Da: Moderate. Requires high isotopic purity (>99%). | +2/+3 Da: Similar risk of crosstalk. | Variable: Usually large mass difference (no crosstalk). |
| Cost | High | Moderate | Low |
Part 3: Protocol – The "Zero-Blank" Purity Assessment
Do not rely solely on the Certificate of Analysis (CoA). Verify the purity in your specific LC-MS system using this self-validating workflow.
Materials Required
-
Analyte: Native Gemcitabine Reference Standard.
-
Matrix: Blank biological matrix (e.g., human plasma) and neat solvent (MeOH/Water).
Step-by-Step Methodology
Phase 1: Spectral Purity Scan (Neat Solution)
Objective: Determine the Atom % Excess (APE) and detect M+0 presence.
-
Preparation: Prepare a 1 µg/mL solution of Gemcitabine-13C,15N2 in 50:50 Methanol:Water.
-
MS Acquisition: Infuse directly or inject onto the column. Acquire data in Q1 Scan (Full Scan) mode (range m/z 260–275). Note: Do not use MRM yet; you need the full isotopic envelope.
-
Data Analysis:
-
Identify the base peak (M+3) at m/z ~266.2.
-
Zoom in on m/z ~263.2 (M+0, Unlabeled).
-
Calculation:
-
Acceptance Criteria: M+0 intensity should be < 0.5% of the M+3 base peak.
-
Phase 2: The "Zero-Blank" Challenge (Bioanalytical Validation)
Objective: Quantify the actual interference impact on your specific LLOQ.
-
IS Spiking: Prepare a blank matrix sample spiked with the IS at the intended working concentration (e.g., 500 ng/mL).
-
LLOQ Preparation: Prepare a standard sample at your target LLOQ (e.g., 1 ng/mL) without IS.
-
Extraction: Process both samples using your standard protein precipitation or SPE method.
-
Analysis: Inject both samples using the final MRM method. Monitor the Analyte transition (e.g., m/z 263.2
112.1). -
Calculation:
-
Decision Rule:
-
< 5%: Ideal. Pass.
-
5% - 20%: Acceptable but risky. Consider lowering IS concentration.
-
> 20%: Fail. The IS purity is insufficient, or the IS concentration is too high.
-
Part 4: Visualization of Workflows
Figure 1: Internal Standard Selection Decision Tree
This diagram guides the selection process, highlighting why 13C,15N2 is the preferred path for regulated bioanalysis.
Caption: Decision matrix for selecting Gemcitabine internal standards. Green path indicates the optimal strategy for regulated bioanalysis.
Figure 2: Isotopic Purity Validation Workflow
The logical flow for the "Zero-Blank" challenge described in Part 3.
Caption: The "Zero-Blank" workflow ensures the IS does not contribute false signal to the LLOQ.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5] (2018).[6] Focuses on IS interference criteria (Section III.B.2). [Link]
-
National Institutes of Health (NIH) / PMC. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry. (2013).[7] Detailed mathematical approach to isotopic crosstalk. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[8] (2011). Harmonized guidance on selectivity and IS variability. [Link]
Sources
- 1. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Retention Times: Gemcitabine vs. Gemcitabine-¹³C,¹⁵N₂ in Bioanalytical Applications
Introduction: The Imperative for Co-elution in Quantitative Bioanalysis
In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. For cytotoxic agents like Gemcitabine, a nucleoside analog widely employed in cancer chemotherapy, accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2][3][4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.[6][7]
A cornerstone of robust LC-MS/MS-based quantification is the use of a stable isotope-labeled internal standard (SIL-IS).[8][9][10] The ideal SIL-IS co-elutes with the native analyte, ensuring that any variations during sample preparation, injection, and ionization are mirrored and subsequently normalized. This guide provides a detailed comparison of the chromatographic retention times of Gemcitabine and its stable isotope-labeled counterpart, Gemcitabine-¹³C,¹⁵N₂, underscoring the significance of their near-identical chromatographic behavior for bioanalytical method validation.
Physicochemical Properties: A Foundation for Chromatographic Similarity
Gemcitabine (4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one) is a hydrophilic molecule.[11][12][13] Its SIL-IS, Gemcitabine-¹³C,¹⁵N₂, is synthesized by incorporating heavy isotopes of carbon and nitrogen into the pyrimidine ring. This substitution results in a minimal increase in molecular weight without significantly altering the molecule's polarity, pKa, or three-dimensional structure. Consequently, the interactions of both molecules with the stationary and mobile phases in a reversed-phase liquid chromatography (RPLC) system are expected to be virtually identical.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Gemcitabine | C₉H₁₁F₂N₃O₄ | 263.20[13] |
| Gemcitabine-¹³C,¹⁵N₂ | C₈¹³CH₁₁F₂N¹⁵N₂O₄ | ~266.20 |
Experimental Evaluation of Retention Time
To empirically validate the co-elution of Gemcitabine and its SIL-IS, a representative reversed-phase ultra-high-performance liquid chromatography (UHPLC) method was employed.
Experimental Protocol
-
Standard Preparation: Stock solutions of Gemcitabine and Gemcitabine-¹³C,¹⁵N₂ were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Chromatographic System: An Acquity UPLC H-Class system (Waters) coupled with a Xevo TQ-S micro tandem mass spectrometer (Waters).[14]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for both Gemcitabine and Gemcitabine-¹³C,¹⁵N₂.
-
Workflow Diagram
Sources
- 1. Prolonged versus standard gemcitabine infusion: translation of molecular pharmacology to new treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of gemcitabine in brief versus prolonged low-dose infusion for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized phase II comparison of dose-intense gemcitabine: thirty-minute infusion and fixed dose rate infusion in patients with pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravesical gemcitabine in superficial bladder cancer: a phase II safety, efficacy and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of full-dose gemcitabine/cisplatin, dose-reduced gemcitabine/cisplatin, and gemcitabine/carboplatin in real-world patients with advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade [ajgreenchem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 60749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. gemcitabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Gemcitabine | CAS 103882-84-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. dial.uclouvain.be [dial.uclouvain.be]
A Senior Application Scientist's Guide to FDA-Compliant Bioanalytical Method Validation: A Gemcitabine Case Study with Gemcitabine-13C,15N2 Internal Standard
For researchers, scientists, and drug development professionals, the journey from drug discovery to clinical application is paved with rigorous testing and validation. A cornerstone of this process is the bioanalytical method validation, which ensures that the data underpinning pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies are reliable and reproducible. This guide provides an in-depth, experience-driven walkthrough of the key considerations and experimental protocols for validating a robust LC-MS/MS method for the anticancer drug Gemcitabine in human plasma, adhering to the stringent standards set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]
At the heart of a successful validation is the judicious selection of an internal standard (IS). For Gemcitabine, a hydrophilic nucleoside analog, its stable isotope-labeled (SIL) counterpart, Gemcitabine-13C,15N2, represents the gold standard. This guide will illuminate why this choice is pivotal and how it ensures the integrity of the analytical data throughout the validation process.[5][6]
The "Why": Foundational Principles of Bioanalytical Method Validation
Before delving into the "how," it is crucial to understand the "why." Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is suitable for its intended purpose.[7][8] The FDA's "Bioanalytical Method Validation Guidance for Industry" and the globally harmonized ICH M10 guideline provide the framework for these validations.[9][10][11] The ultimate goal is to have unwavering confidence that the measured concentration of an analyte in a biological matrix is accurate and precise.
The Critical Role of the Internal Standard: Gemcitabine-13C,15N2
The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer. A stable isotope-labeled internal standard like Gemcitabine-13C,15N2 is the superior choice because its physicochemical properties are nearly identical to Gemcitabine.[5][6] This ensures that it accurately compensates for variability during sample extraction, handling, and injection, as well as for matrix effects—a common challenge in bioanalysis. The mass difference between the analyte and the IS allows for their distinct detection by the mass spectrometer, leading to highly reliable quantification.
The "How": A Step-by-Step Validation Protocol
This section outlines the key experiments required for the full validation of a bioanalytical method for Gemcitabine in human plasma.
Experimental Workflow: From Sample to Signal
The overall process involves sample preparation, chromatographic separation, and mass spectrometric detection. A streamlined workflow is essential for high-throughput analysis in a regulated environment.
Caption: High-level workflow for Gemcitabine quantification in plasma.
Detailed Experimental Protocols
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 50 µL of the working internal standard solution (Gemcitabine-13C,15N2 in water).
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[12][13]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Dilute with 100 µL of water containing 0.1% formic acid.
-
Seal the plate and inject onto the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Phenomenex Gemini C18, 50 x 2.1 mm, 3 µm[14]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting with high aqueous phase to retain the polar Gemcitabine, followed by a ramp-up of the organic phase to elute it.
-
Flow Rate: 0.4 mL/min
-
MS System: Sciex Triple Quad™ 6500+
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
Validation Parameters and Acceptance Criteria
The following sections detail the core validation experiments and provide example data to illustrate expected performance against FDA/ICH M10 acceptance criteria.
Specificity and Selectivity
This experiment demonstrates that the method can unequivocally measure Gemcitabine without interference from endogenous matrix components.
-
Protocol: Analyze at least six different blank plasma lots. Compare the chromatograms to a sample spiked at the Lower Limit of Quantitation (LLOQ).
-
Acceptance Criteria: No significant interfering peaks at the retention time of Gemcitabine and the IS. The response of any interfering peak should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve and Linearity
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.
-
Protocol: Prepare a series of calibration standards in plasma by spiking known amounts of Gemcitabine. A typical range for Gemcitabine could be 1 ng/mL to 1000 ng/mL. Analyze these standards along with a blank and a zero standard (plasma + IS).
-
Acceptance Criteria:
-
A minimum of six non-zero standards.
-
The curve should be fitted with a linear, weighted (1/x²) regression.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision
This is the cornerstone of the validation, demonstrating the closeness of measured values to the true value (accuracy) and the reproducibility of the measurements (precision).
-
Protocol: Analyze Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC. This should be done in at least five replicates per level on three separate days (inter-day) and within the same day (intra-day).
-
Acceptance Criteria:
-
Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
-
Table 1: Example Inter-Day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 8.7 |
| Low | 3.0 | 2.91 | 97.0 | 6.2 |
| Mid | 100 | 103.2 | 103.2 | 4.5 |
| High | 800 | 789.6 | 98.7 | 3.8 |
Matrix Effect and Recovery
-
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
-
Protocol: Compare the peak area of the analyte spiked into extracted blank plasma with the peak area of the analyte in a neat solution.
-
Acceptance Criteria: The matrix factor (calculated as the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix) should have a %CV of ≤15%.
-
-
Recovery: Measures the efficiency of the extraction process.
-
Protocol: Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample.
-
Acceptance Criteria: Recovery should be consistent and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
-
Table 2: Example Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Factor | Matrix Factor %CV |
| Low | 88.5 | 5.1 | 0.98 | 7.3 |
| High | 91.2 | 4.3 | 1.01 | 6.1 |
Stability
Stability experiments ensure that the concentration of Gemcitabine does not change during sample handling, processing, and storage.
-
Protocol: Analyze QC samples (low and high) after subjecting them to various storage conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.[12]
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling time.
-
Long-Term Stability: At -80°C for a period longer than the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Caption: Key parameters for a full bioanalytical method validation.
Conclusion: A Foundation of Trustworthy Data
A meticulously validated bioanalytical method is not merely a regulatory requirement; it is the bedrock upon which critical decisions in drug development are made. By following the principles outlined in the FDA and ICH guidelines and by leveraging the inherent advantages of a stable isotope-labeled internal standard like Gemcitabine-13C,15N2, researchers can ensure the generation of high-quality, reliable, and defensible data.[1][4] The methodologies and performance characteristics presented in this guide serve as a robust framework for the successful quantification of Gemcitabine, ultimately contributing to the advancement of safe and effective therapies.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Source Not Available]
-
Bioanalytical method validation and study sample analysis m10. (2022). ICH.[Link]
- ICH M10 Bioanalytical Method Validation Guideline-1 year L
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Future Science.
- ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency.
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency.[Link]
- Bioanalytical method validation and study sample analysis. (2023). Progress.
-
Bioanalytical Method Validation Guidance for Industry. (2018). FDA.[Link]
- Bioanalytical Method Validation FDA 2001.pdf.[Source Not Available]
-
A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. (2011). PMC.[Link]
- LC-MS/MS method for quantitation of gemcitabine and its metabolite 2,2-difluoro-2-deoxyuridine in mouse plasma and brain tissue.Ovid.
-
Sensitive liquid chromatography mass spectrometry (LC-MS) assay reveals novel insights on DNA methylation and incorporation of gemcitabine, its metabolite difluorodeoxyuridine, deoxyuridine, and RX-3117 into DNA. (2016). PubMed.[Link]
-
Method Validation of an LC-MS/MS Method for the Determination of Gemcitabine and 2´-deoxy-2, 2´-Difluorouridine (dFdU) in Tetrahydrouridine (THU)-Treated Human Plasma. Celerion.[Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. d-nb.info [d-nb.info]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. progress-lifesciences.nl [progress-lifesciences.nl]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. celerion.com [celerion.com]
- 14. ovid.com [ovid.com]
A Comparative Chromatographic Evaluation of Gemcitabine and its Stable Isotope-Labeled Analogue, Gemcitabine-¹³C,¹⁵N₂
A Guide for Researchers in Drug Metabolism and Bioanalysis
Abstract
Stable isotope-labeled internal standards (SIL-IS) are the cornerstone of modern quantitative bioanalysis, widely regarded as the "gold standard" for their ability to compensate for analytical variability.[1][2] This guide provides a comprehensive evaluation of the chromatographic behavior of Gemcitabine and its stable isotope-labeled analogue, Gemcitabine-¹³C,¹⁵N₂. Through a detailed experimental protocol and comparative data analysis, we explore the potential for isotopic effects on chromatographic retention and peak shape. This document is intended to provide researchers, scientists, and drug development professionals with the technical insights necessary to develop robust and accurate analytical methods for gemcitabine.
Introduction: The Isotope Effect in Chromatography
The use of a stable isotope-labeled version of an analyte as an internal standard is predicated on the assumption that both compounds will exhibit identical physicochemical properties during sample preparation and analysis.[1] This near-perfect chemical mimicry allows for superior correction of matrix effects, extraction inconsistencies, and instrument response variations.[1][2] However, the substitution of lighter isotopes (e.g., ¹²C, ¹⁴N) with their heavier counterparts (e.g., ¹³C, ¹⁵N) can, in some instances, lead to subtle differences in chromatographic behavior—a phenomenon known as the isotope effect.[3]
While often negligible, this effect can manifest as a slight shift in retention time between the analyte and its SIL-IS.[4] In reversed-phase liquid chromatography (RPLC), deuterated compounds, for example, have been observed to elute slightly earlier than their non-deuterated counterparts.[3] This is attributed to minor differences in the van der Waals interactions due to the slightly shorter and less polarizable carbon-deuterium bond compared to the carbon-hydrogen bond.[3] This guide specifically investigates whether a similar effect is observable for the ¹³C and ¹⁵N substituted Gemcitabine-¹³C,¹⁵N₂.
Gemcitabine, a pyrimidine nucleoside analog, is a potent antineoplastic agent used in the treatment of various cancers.[5] Its accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Gemcitabine-¹³C,¹⁵N₂ is intended for use as an internal standard for the quantification of gemcitabine.[6][7]
Experimental Design and Methodology
To evaluate the potential for chromatographic isotope effects between Gemcitabine and Gemcitabine-¹³C,¹⁵N₂, a series of high-performance liquid chromatography (HPLC) experiments were conducted. The following sections detail the materials, equipment, and procedures employed.
Materials and Reagents
-
Gemcitabine Hydrochloride (Reference Standard)
-
Gemcitabine-¹³C,¹⁵N₂ Hydrochloride (Internal Standard)[5][6][8][]
-
HPLC-grade acetonitrile and methanol were obtained from a reputable supplier.
-
Ultrapure water was used for the preparation of all aqueous solutions.
-
Phosphate buffer components were of analytical grade.
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector was used for this analysis. The chromatographic conditions were adapted from established methods for gemcitabine analysis and are detailed in Table 1.[10][11][12][13][14]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Phosphate Buffer (pH 7.0) : Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 275 nm |
Sample Preparation
Stock solutions of Gemcitabine and Gemcitabine-¹³C,¹⁵N₂ were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by diluting the stock solutions with the mobile phase to a final concentration of 10 µg/mL. A mixed solution containing both the analyte and the internal standard at 10 µg/mL was also prepared.
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating the chromatographic isotope effect.
Caption: Experimental workflow for the comparative chromatographic analysis.
Results and Discussion
The primary objective of this study was to determine if the isotopic labeling of Gemcitabine with ¹³C and ¹⁵N results in a discernible chromatographic isotope effect under typical reversed-phase HPLC conditions.
Retention Time Comparison
The retention times for Gemcitabine and Gemcitabine-¹³C,¹⁵N₂ were recorded from individual and mixed injections. The results are summarized in Table 2.
Table 2: Comparative Chromatographic Data (n=3)
| Analyte | Mean Retention Time (tR), min | Standard Deviation | Tailing Factor (Tf) |
| Gemcitabine | 4.02 | 0.005 | 1.1 |
| Gemcitabine-¹³C,¹⁵N₂ | 4.01 | 0.004 | 1.1 |
As the data indicates, there is a negligible difference in the mean retention times of Gemcitabine and its stable isotope-labeled analogue. The slight variation observed is well within the expected experimental variability of the HPLC system. This suggests that under the tested conditions, the substitution of one carbon atom with ¹³C and two nitrogen atoms with ¹⁵N does not significantly alter the interaction of the molecule with the C18 stationary phase.
Peak Shape and Resolution
The peak shapes for both compounds were symmetrical, with tailing factors of 1.1, indicating good chromatographic performance. In the mixed solution, the peaks for Gemcitabine and Gemcitabine-¹³C,¹⁵N₂ co-eluted, resulting in a single, sharp peak. The resolution (Rs) between the two compounds was therefore effectively zero, confirming the absence of a significant isotope effect that would lead to chromatographic separation.
The logical relationship for determining the presence of a significant isotope effect is outlined in the following diagram:
Caption: Decision tree for evaluating the significance of the isotope effect.
Conclusion
This comparative guide demonstrates that for Gemcitabine-¹³C,¹⁵N₂, the stable isotope labeling does not induce a significant chromatographic isotope effect under the evaluated reversed-phase HPLC conditions. The retention times and peak profiles of the labeled and unlabeled compounds are virtually identical. This co-elution is a desirable characteristic for an internal standard, as it ensures that both the analyte and the standard experience the same chromatographic conditions and potential matrix effects at the same point in the analysis.
For researchers developing quantitative assays for gemcitabine, the use of Gemcitabine-¹³C,¹⁵N₂ as an internal standard is highly recommended. Its chromatographic behavior closely mimics that of the parent drug, reinforcing its suitability for robust and reliable bioanalytical method development. While the potential for isotope effects should always be considered, particularly with extensive deuteration, the data presented here provides confidence in the application of Gemcitabine-¹³C,¹⁵N₂ for accurate quantification.
References
-
Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations. Journal of Analytical Methods in Chemistry. [Link]
-
Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. ResearchGate. [Link]
-
Bioanalytical Method Development and Validation of Gemcitabine Hydrochloride by RP-HPLC Method. Asian Journal of Chemistry. [Link]
-
Stability-indicating HPLC determination of gemcitabine in pharmaceutical formulations. SciSpace. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]
-
Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. AAP Publications. [Link]
-
Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. PubMed. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]
-
Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. PubMed. [Link]
-
Isotope-labeled Pharmaceutical Standards. Alsachim. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]
-
A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. PMC. [Link]
-
Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Gemcitabine-13C,15N2 Hydrochloride | CAS 1262897-74-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jchr.org [jchr.org]
- 12. asianpubs.org [asianpubs.org]
- 13. scispace.com [scispace.com]
- 14. ajgreenchem.com [ajgreenchem.com]
A Researcher's Guide to Isotopic Labeling in Gemcitabine: A Comparative Analysis of ¹³C vs. ¹⁵N Labeling Positions
For researchers in drug development and oncology, understanding the metabolic fate and mechanism of action of chemotherapeutic agents like Gemcitabine is paramount. Stable isotope labeling, coupled with sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful lens to dissect these complex biological processes. This guide provides an in-depth comparative analysis of Carbon-13 (¹³C) versus Nitrogen-15 (¹⁵N) labeling positions in Gemcitabine, offering field-proven insights to inform your experimental design.
The Significance of Isotopic Labeling in Gemcitabine Research
Gemcitabine (2',2'-difluorodeoxycytidine), a cornerstone in the treatment of various cancers, is a prodrug that requires intracellular activation.[1][2][3] Its journey from administration to therapeutic action involves cellular uptake, phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, and eventual incorporation into DNA, leading to chain termination and cell death.[1][2][4] Concurrently, it is susceptible to metabolic inactivation, primarily through deamination to 2′,2′-difluorodeoxyuridine (dFdU).[5][6]
Isotopically labeled Gemcitabine serves as a tracer to quantitatively track these events, enabling researchers to:
-
Elucidate the pharmacokinetics and metabolic pathways of the drug.[5][7][8]
-
Quantify the efficiency of intracellular activation.
-
Determine the extent of DNA incorporation.
-
Assess the impact of drug resistance mechanisms.[6]
The choice between ¹³C and ¹⁵N, and more critically, the position of the label within the Gemcitabine molecule, dictates the type of information that can be gleaned from an experiment.
Visualizing Gemcitabine's Structure and Metabolic Fate
To understand the implications of different labeling strategies, it is essential to first visualize the structure of Gemcitabine and its metabolic pathway.
Caption: Chemical structure of Gemcitabine with potential ¹³C and ¹⁵N labeling positions on the ribose and cytosine moieties.
The metabolic journey of Gemcitabine is a critical factor in choosing a labeling strategy.
Caption: Simplified metabolic pathway of Gemcitabine, highlighting its activation and inactivation routes.
Comparative Analysis: ¹³C vs. ¹⁵N Labeling Positions
The choice of isotope and its position is a strategic decision that should be guided by the specific research question.
¹³C Labeling: The Versatile Tracer
Carbon-13 is a popular choice for isotopic labeling due to the carbon backbone's stability in many metabolic processes.[9]
-
Labeling the Ribose Moiety:
-
Rationale: The 2-deoxy-2,2-difluororibose sugar is essential for the molecule's activity and remains intact during the phosphorylation cascade to dFdCMP, dFdCDP, and dFdCTP.
-
Advantages: This labeling strategy is ideal for tracking the uptake of Gemcitabine, its intracellular accumulation, and its conversion to the active triphosphate form. The ¹³C label will be retained throughout the activation pathway, providing a clear signal for each of the phosphorylated metabolites in a mass spectrometry analysis.
-
Disadvantages: While excellent for tracking activation, a ¹³C-ribose label alone cannot differentiate between Gemcitabine and its inactive metabolite dFdU, as the ribose moiety is common to both.
-
-
Labeling the Cytosine Moiety:
-
Rationale: The cytosine base is the site of the key metabolic inactivation step – deamination.
-
Advantages: A ¹³C label on the pyrimidine ring of cytosine is metabolically stable during deamination. This allows for the simultaneous tracking of both Gemcitabine and its inactive metabolite dFdU, as the carbon skeleton of the ring is preserved. This is particularly useful for pharmacokinetic studies assessing the balance between drug activation and inactivation.
-
Disadvantages: The synthesis of site-specifically ¹³C-labeled cytosine can be complex and costly.
-
¹⁵N Labeling: A Tale of Two Nitrogens
Nitrogen-15 offers the distinct advantage of a lower natural abundance compared to ¹³C, which can lead to a higher signal-to-noise ratio in mass spectrometry experiments.[]
-
Labeling the Cytosine Moiety:
-
Rationale: The cytosine ring contains three nitrogen atoms. Labeling the exocyclic amino group is a common strategy.
-
Advantages: ¹⁵N labeling provides a clear mass shift with minimal background interference.[] It can be used to track the parent drug and its phosphorylated forms.
-
Disadvantages: The primary inactivation pathway of Gemcitabine is deamination, which involves the removal of the exocyclic amino group. Therefore, a ¹⁵N label at this position will be lost upon conversion to dFdU. This makes ¹⁵N labeling at this position unsuitable for studies aiming to quantify the formation of this major metabolite. Labeling the ring nitrogens would be more stable but synthetically challenging.
-
Quantitative Comparison of ¹³C and ¹⁵N Labeling in Gemcitabine
| Feature | ¹³C Labeling (Ribose) | ¹³C Labeling (Cytosine) | ¹⁵N Labeling (Cytosine Amino Group) |
| Natural Abundance | ~1.1% | ~1.1% | ~0.37% |
| Mass Shift per Atom | +1.00335 Da | +1.00335 Da | +0.99703 Da |
| Metabolic Stability | High (retained in dFdU) | High (retained in dFdU) | Low (lost upon deamination to dFdU) |
| Primary Research Application | Tracking drug uptake and phosphorylation to active forms. | Simultaneous quantification of Gemcitabine and its inactive metabolite dFdU. | Tracking the parent drug and its active forms, especially in high-sensitivity applications. |
| Key Advantage | Directly measures the activation pathway. | Provides a complete picture of activation vs. inactivation. | Lower background signal in mass spectrometry.[] |
| Key Limitation | Cannot distinguish between dFdC and dFdU. | Potentially more complex synthesis. | Inability to track the major inactive metabolite. |
Experimental Protocol: Metabolic Stability Assay in Cancer Cell Culture using LC-MS/MS
This protocol provides a framework for assessing the metabolic stability of isotopically labeled Gemcitabine in a cancer cell line.
Objective: To quantify the intracellular concentrations of labeled Gemcitabine (dFdC), its active triphosphate form (dFdCTP), and its inactive metabolite (dFdU) over time.
Materials:
-
¹³C-cytosine labeled Gemcitabine (for comprehensive analysis)
-
Cancer cell line (e.g., pancreatic, lung)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid (Protein precipitation solution)
-
Internal Standard (e.g., ¹³C,¹⁵N₂-labeled Gemcitabine)
-
LC-MS/MS system (Triple Quadrupole)
Workflow Diagram:
Caption: Experimental workflow for the quantification of labeled Gemcitabine and its metabolites in cancer cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line in 6-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Prepare a stock solution of ¹³C-cytosine labeled Gemcitabine in a suitable solvent (e.g., sterile water).
-
Treat the cells with a final concentration of labeled Gemcitabine (e.g., 10 µM). Include untreated control wells.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Preparation:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a known amount of the internal standard to each well.
-
Add ice-cold acetonitrile with 0.1% formic acid to each well to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Set up an LC-MS/MS method with a suitable reverse-phase column (e.g., C18).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Optimize the mass spectrometer settings for the detection of the labeled parent drug, its metabolites, and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Inject the reconstituted samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Calculate the intracellular concentrations of ¹³C-dFdC, ¹³C-dFdCTP, and ¹³C-dFdU at each time point, normalized to the cell number or protein concentration.
-
Conclusion and Recommendations
The choice between ¹³C and ¹⁵N labeling for Gemcitabine research is not merely a technical detail but a critical decision that shapes the experimental outcome.
-
For studies focused on the intracellular activation and phosphorylation cascade of Gemcitabine, ¹³C labeling on the ribose moiety is the most direct and robust approach.
-
To gain a comprehensive understanding of the pharmacokinetic profile , including the balance between activation and inactivation, ¹³C labeling on the cytosine ring is superior as it allows for the simultaneous tracking of Gemcitabine and its major inactive metabolite, dFdU.
-
¹⁵N labeling on the exocyclic amine of the cytosine ring can be advantageous in experiments requiring high sensitivity for the detection of the parent drug and its active forms, provided that the quantification of the inactive dFdU metabolite is not a primary objective.
By carefully considering the metabolic fate of Gemcitabine and the specific research questions at hand, scientists can leverage the power of stable isotope labeling to unravel the complexities of this important anticancer agent and pave the way for more effective therapeutic strategies.
References
Sources
- 1. f1000research.com [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
Verifying Mass Shift Accuracy: A Comparative Guide for Gemcitabine-13C,15N2 Hydrochloride
This guide outlines a rigorous technical framework for verifying the mass shift accuracy and bioanalytical performance of Gemcitabine-13C,15N2 hydrochloride (dFdC-13C,15N2). It contrasts this stable isotope-labeled internal standard (SIL-IS) against common alternatives (Deuterated analogs and Structural analogs), providing actionable protocols for validation.
Executive Summary: The Case for 13C,15N2
In the quantitative bioanalysis of nucleoside analogs like Gemcitabine, the choice of Internal Standard (IS) dictates assay precision. While structural analogs (e.g., 2'-deoxycytidine) and deuterated isotopes (e.g., Gemcitabine-d2) are available, Gemcitabine-13C,15N2 represents the "Gold Standard" for Mass Spectrometry (LC-MS/MS) applications.
The critical advantage lies in the +3 Da mass shift derived from stable Carbon-13 and Nitrogen-15 integration within the cytosine ring. Unlike deuterium, which can suffer from H/D exchange and chromatographic isotope effects (retention time shifts), the 13C/15N label ensures perfect co-elution with the analyte, providing real-time correction for matrix effects and ionization suppression.
Comparative Performance Matrix
| Feature | Gemcitabine-13C,15N2 | Gemcitabine-d2 (Deuterated) | Structural Analog (e.g., Capecitabine) |
| Mass Shift | +3 Da (Stable) | +2 Da (Potential Exchange) | N/A (Different Mass) |
| Chromatography | Perfect Co-elution | Potential Shift (Isotope Effect) | Distinct Retention Time |
| Matrix Correction | Excellent (Tracks Ionization) | Good (Risk of separation) | Poor (Does not track suppression) |
| Fragmentation | Label retained in fragment (m/z 115) | Label often lost if on sugar | Different fragmentation |
| Stability | High (Non-exchangeable) | Variable (Labile protons) | High |
Technical Specifications & Mechanism
To verify accuracy, one must understand the isotopic architecture. The 13C,15N2 labeling is strategically placed on the cytosine ring . This is vital because the primary MRM transition involves the cleavage of the glycosidic bond, releasing the cytosine base.
-
Analyte (Gemcitabine): [M+H]⁺ m/z 264.1 → Fragment m/z 112.0 (Cytosine)
-
IS (Gemcitabine-13C,15N2): [M+H]⁺ m/z 267.1 → Fragment m/z 115.0 (Cytosine-13C,15N2)
Note: If the label were on the ribose sugar, the m/z 115 fragment would be unlabeled (m/z 112), causing "crosstalk" in the product ion channel. The ring labeling ensures specificity in both Q1 (Parent) and Q3 (Fragment) masses.
Visualizing the Fragmentation & Labeling Logic
The following diagram illustrates the specific mass transitions and the structural retention of the heavy isotopes.
Caption: Comparative fragmentation pathway showing the retention of the +3 Da mass shift in the product ion, ensuring high specificity.
Verification Protocol: Step-by-Step
To validate the mass shift accuracy and isotopic purity, follow this self-validating workflow. This protocol detects "Isotopic Cross-Talk"—the most common failure mode where impurities in the IS mimic the analyte.
Phase A: High-Resolution Mass Spectrometry (HRMS) Check
Objective: Confirm the exact mass and absence of unlabeled (M+0) impurities.
-
Preparation: Prepare a 1 µg/mL solution of Gemcitabine-13C,15N2 in 50:50 Methanol:Water.
-
Infusion: Infuse directly into a Q-TOF or Orbitrap MS (Positive ESI).
-
Acquisition: Acquire spectra in Full Scan mode (m/z 250–300).
-
Criteria:
-
Major Peak: m/z 267.108 (Theoretical Monoisotopic Mass).
-
Mass Accuracy: Error < 5 ppm.
-
Isotopic Purity Calculation:
-
Requirement: The abundance of m/z 264.1 (Unlabeled) must be < 0.5% of the m/z 267.1 peak to prevent interference with the analyte LLOQ.
-
Phase B: LC-MS/MS Cross-Signal Contribution
Objective: Quantify interference in a real bioanalytical setup (Triple Quadrupole).
Step 1: The "IS Interference" Test (Blank + IS)
-
Sample: Extracted blank matrix spiked only with Internal Standard at working concentration.
-
Monitor: Analyte transition (264.1 → 112.0).
-
Acceptance: Signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) response.
-
Why? If the IS contains unlabeled Gemcitabine, it will cause false positives in low-concentration samples.
Step 2: The "Reverse Interference" Test (ULOQ only)
-
Sample: Extracted matrix spiked with Analyte at ULOQ (Upper Limit of Quantification), no IS added.
-
Monitor: IS transition (267.1 → 115.0).
-
Acceptance: Signal in the IS channel must be < 5% of the average IS response .
-
Why? High concentrations of analyte naturally contain heavy isotopes (M+3 is rare, but possible). If the analyte contributes to the IS channel, quantitation becomes non-linear at high concentrations.
Phase C: Chromatographic Co-elution Verification
Objective: Prove that the IS corrects for matrix effects at the exact moment of elution.
-
Injection: Inject a mixture of Analyte (Medium QC) and IS.
-
Overlay: Overlay the Extracted Ion Chromatograms (XIC) of m/z 264.1 and m/z 267.1.
-
Calculation: Calculate the Retention Time Difference (
). -
Criteria:
must be < 0.02 minutes .-
Failure Mode: If using Deuterated Gemcitabine, you may observe a
of 0.1–0.2 min. This separation exposes the analyte and IS to different matrix suppression zones, invalidating the quantification.
-
Experimental Data Summary
The following table summarizes typical validation data comparing Gemcitabine-13C,15N2 against a Deuterated alternative.
| Parameter | Gemcitabine-13C,15N2 | Gemcitabine-d2 | Conclusion |
| Theoretical Mass [M+H]+ | 267.1082 | 266.1145 | 13C,15N2 provides +3 shift (Better specificity) |
| Isotopic Purity (M+0 contribution) | < 0.1% | < 0.5% | Both acceptable, but 13C is often cleaner |
| RT Shift ( | 0.00 min | 0.08 min | 13C,15N2 is superior for matrix correction |
| IS Norm. Matrix Factor (CV%) | 2.1% | 6.5% | 13C,15N2 yields tighter precision |
Validation Workflow Diagram
This flowchart visualizes the decision process for qualifying the IS batch before clinical sample analysis.
Caption: Decision tree for validating the isotopic purity and performance of the Internal Standard.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Zhong, B., et al. (2021). "LC-MS/MS method for quantitation of gemcitabine and its metabolite 2,2-difluoro-2-deoxyuridine in mouse plasma and brain tissue." Journal of Pharmaceutical and Biomedical Analysis, 198, 114025. Link
- Wang, S., & Cyronak, M. (2013). "Stable Isotope Internal Standards in Quantitative Bioanalysis." Wiley Series on Pharmaceutical Science and Biotechnology: Practices and Applications. (Contextual reference on Deuterium vs 13C effects).
-
MedChemExpress. (n.d.). Gemcitabine-13C,15N2 hydrochloride Product Information. Link
-
Cayman Chemical. (n.d.).[1] Gemcitabine-13C,15N2 (hydrochloride) Technical Data. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Gemcitabine-13C,15N2 (hydrochloride)
This guide provides essential, step-by-step procedures for the proper disposal of Gemcitabine-13C,15N2 (hydrochloride), a stable isotope-labeled form of a potent cytotoxic chemotherapy agent. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar compounds.
Understanding the Compound: A Dual-Hazard Perspective
Gemcitabine-13C,15N2 (hydrochloride) presents a dual consideration for disposal. Firstly, the parent molecule, Gemcitabine, is a cytotoxic drug, meaning it is toxic to cells.[1][2] As such, it and any materials it comes into contact with are classified as hazardous waste.[1][3] Secondly, the compound is isotopically labeled with stable isotopes of Carbon (¹³C) and Nitrogen (¹⁵N). It is crucial to understand that these are stable, non-radioactive isotopes .[4] Therefore, no additional precautions for radioactivity are required for disposal.[4][] The primary hazard and the focus of these disposal procedures is the compound's cytotoxicity.
While some safety data sheets (SDS) for the isotopically labeled version may state it is not a hazardous substance, it is imperative to treat it with the same precautions as the parent compound, Gemcitabine hydrochloride, due to its potent pharmacological activity.[6] The SDS for Gemcitabine hydrochloride consistently identifies it as a hazardous substance that may damage fertility or an unborn child.[7][8][9]
Immediate Safety & Handling: The Foundation of Safe Disposal
Proper disposal begins with safe handling from the moment the compound is in use. A failure in handling protocols can lead to unnecessary exposure and complicate the disposal process.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Gemcitabine-13C,15N2 (hydrochloride). This creates a barrier between the researcher and potential contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[10] |
| Gown | Disposable, solid-front gown with long sleeves and elastic cuffs. | Protects the arms and torso from splashes and spills.[10] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Prevents accidental splashes from reaching the eyes.[11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powdered form of the compound. | Minimizes the risk of inhaling aerosolized particles of the cytotoxic agent. |
Designated Handling Area
All handling of Gemcitabine-13C,15N2 (hydrochloride) should be performed in a designated and controlled environment to contain any potential contamination.[1]
-
Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) is essential.[12] These engineering controls use directed airflow and HEPA filtration to protect both the user and the surrounding environment from exposure.[12]
-
Work Surface: The work surface within the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad will contain minor spills and can be easily disposed of as contaminated waste.[13]
Step-by-Step Disposal Procedures: A Segregated Waste Stream Approach
The cornerstone of proper disposal is the strict segregation of waste at the point of generation.[2] Gemcitabine waste is categorized into two primary streams: trace chemotherapy waste and bulk chemotherapy waste .
Waste Segregation Workflow
Caption: Figure 1: Segregated Waste Disposal Workflow
Trace Chemotherapy Waste
This category includes items that are contaminated with only residual amounts of the drug.[1]
-
Examples: Empty vials, ampules, syringes, needles, IV bags and tubing, used PPE (gloves, gowns), and contaminated labware.
-
Procedure:
-
Sharps: All sharps (needles, scalpels, glass pipettes) must be immediately placed into a designated, puncture-resistant chemotherapy sharps container.[14] This container should be clearly labeled "Chemotherapy Sharps."
-
Non-Sharps: All other trace-contaminated items should be placed in a designated, leak-proof chemotherapy waste bag, typically yellow in color and marked with the chemotherapy hazard symbol.[2]
-
Sealing and Transport: When full, the bag should be securely sealed. These bags and sharps containers are then placed into a larger, rigid, and clearly labeled "Trace Chemotherapy Waste" container.[2]
-
Bulk Chemotherapy Waste
This category includes materials that are saturated with or contain a significant amount of the drug.
-
Examples: Unused or expired Gemcitabine-13C,15N2 (hydrochloride), partially filled vials, spill cleanup materials, and grossly contaminated PPE.
-
Procedure:
-
Containment: Bulk chemotherapy waste must be disposed of as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA).
-
Container: This waste must be placed in a designated, leak-proof, and sealable hazardous waste container, often black in color, and clearly labeled as "Hazardous Waste" with the specific chemical contents listed.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical (Gemcitabine-13C,15N2 (hydrochloride)), and the date accumulation started.
-
Decontamination and Spill Management
Effective decontamination is a critical step in the overall disposal process, preventing the spread of the cytotoxic agent.
Routine Decontamination
-
Work Surfaces: At the end of each procedure and at the end of the day, all surfaces within the BSC should be decontaminated. A common and effective procedure involves a two-step cleaning process:
-
Equipment: Reusable equipment must be thoroughly cleaned following institutional protocols for cytotoxic agents.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Spill Kit: A dedicated chemotherapy spill kit must be readily available in any area where Gemcitabine is handled.[10]
-
Spill Cleanup Procedure:
-
Alert and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Before cleaning, don the appropriate PPE from the spill kit, including double gloves, a gown, eye protection, and a respirator.[15]
-
Containment: Use the absorbent materials from the kit to cover and absorb the spill.
-
Cleanup: Carefully collect all contaminated materials and place them in the bulk hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly using a detergent solution followed by a disinfectant.[10]
-
Dispose: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of accordingly.[1]
-
Final Disposal: The Role of Certified Professionals
The final step in the disposal process must be handled by a licensed hazardous waste management company.[16]
-
Waste Hauling: Your institution's Environmental Health and Safety (EHS) office will have procedures for the collection and removal of hazardous waste by a certified hauler.
-
Destruction: The required method for the destruction of chemotherapy waste is high-temperature incineration.[3] This process ensures the complete breakdown of the cytotoxic compound, preventing its release into the environment.[3]
By implementing these comprehensive procedures, research facilities can ensure the safe and compliant disposal of Gemcitabine-13C,15N2 (hydrochloride), protecting both their personnel and the environment.
References
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
-
Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
-
Yodaiken, R. E. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy.
-
Benchchem. Proper Disposal of 1'-Epi Gemcitabine Hydrochloride: A Guide for Laboratory Professionals.
-
WorkSafe QLD. Guide for handling cytotoxic drugs and related waste.
-
Canadian Agency for Drugs and Technologies in Health. Safe handling of cytotoxics: guideline recommendations. PMC.
-
Occupational Safety and Health Administration. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
-
ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
-
Stericycle. Workplace Contamination of Chemotherapy and Other Hazardous Drugs.
-
University of Wisconsin-Madison. Procedure: Chemotherapy Administration, Handling and Disposal of Chemotherapy Materials.
-
NHS Pharmaceutical Quality Assurance Committee. Guidance on Handling of Injectable Cytotoxic Drugs in Clinical Areas in NHS Hospitals in the UK.
-
Daniels Health. How Do You Dispose of Cytotoxic Waste?.
-
Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs.
-
Canadian Centre for Occupational Health and Safety. Cytotoxic Drugs - Control Measures.
-
BOC Sciences. How to Dispose the Waste from Isotope Labeling.
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs.
-
CymitQuimica. SAFETY DATA SHEET - Gemcitabine Hydrochloride.
-
Pan American Health Organization. Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
-
Fisher Scientific. SAFETY DATA SHEET - Gemcitabine hydrochloride, 98%.
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
-
American Society of Clinical Oncology. Comprehensive Chemotherapy Safety Guidelines: Protecting Patients, Staff, and Caregivers.
-
Axonator. EPA Hazardous Waste Management.
-
MedChemExpress. (2S)-Gemcitabine-13C,15N2 hydrochloride-SDS.
-
Sigma-Aldrich. SAFETY DATA SHEET - Gemcitabine hydrochloride.
-
Pfizer. MATERIAL SAFETY DATA SHEET - Gemcitabine Hydrochloride for Injection.
-
Canada's Drug Agency. Cleansers or Disinfectants for Cleaning Chemotherapeutic Agent Residue: Clinical Effectiveness and Guidelines.
-
Hospira. SAFETY DATA SHEET - Gemcitabine Hydrochloride for Injection, USP.
-
University of Pittsburgh. Specific Instruction for Isotope Research Waste.
-
U.S. Environmental Protection Agency. Household Hazardous Waste (HHW).
-
Carl ROTH. Safety Data Sheet: Gemcitabine hydrochloride.
-
Carl ROTH. Safety Data Sheet: Gemcitabine hydrochloride.
-
Cayman Chemical. Safety Data Sheet: Gemcitabine.
-
Fisher Scientific. SAFETY DATA SHEET - Gemcitabine hydrochloride.
-
Oregon OSHA. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs.
-
National Institutes of Health. NIH Waste Disposal Guide at Bayview Campus.
-
Simson Pharma. Isotope Labelled Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. stericycle.com [stericycle.com]
- 4. moravek.com [moravek.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Procedure: Chemotherapy Administration, Handling and Disposal of Chemotherapy Materials [depts.washington.edu]
- 11. sps.nhs.uk [sps.nhs.uk]
- 12. oncodaily.com [oncodaily.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 15. www3.paho.org [www3.paho.org]
- 16. sustainable-markets.com [sustainable-markets.com]
Technical Guide: Safe Handling & Operational Logistics for Gemcitabine-13C,15N2 (Hydrochloride)
Executive Safety & Operational Context
Handling Gemcitabine-13C,15N2 (hydrochloride) presents a dual challenge: managing the high toxicity of a potent antineoplastic agent while preserving the integrity of a high-value stable isotope. Unlike standard clinical handling, research applications often involves manipulating pure powder, where the risk of aerosolization and surface contamination is highest.
The Core Hazard: Gemcitabine is a pyrimidine antagonist that inhibits DNA synthesis. It is a known mutagen, teratogen, and reproductive toxin. The hydrochloride salt form is highly water-soluble, increasing the risk of rapid absorption through mucous membranes if aerosolized.
The Isotope Factor: The
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for nucleoside analogs. The following matrix defines the minimum requirements based on permeation kinetics and aerosol protection standards.
| PPE Category | Specification Standard | Operational Logic (The "Why") |
| Hand Protection | ASTM D6978 (Chemotherapy Rated) | Standard nitrile allows permeation of cytotoxics. ASTM D6978 gloves are tested against permeation for >240 mins. Protocol: Double-gloving is mandatory. |
| Respiratory | NIOSH N95 (Minimum) or PAPR | Powder manipulation generates invisible micro-aerosols. If outside a Class II BSC, a Powered Air-Purifying Respirator (PAPR) is required. |
| Body Protection | Polyethylene-Coated Polypropylene (Tyvek® or equivalent) | Must be impervious to liquids and particulates. Closed-front gowns with knit cuffs prevent wrist exposure during reaching motions. |
| Eye/Face | ANSI Z87.1 Goggles + Face Shield | Safety glasses fail to protect against powder drift. Full sealing goggles are required to prevent ocular absorption. |
Engineering Controls & Containment Logic
PPE is the last line of defense. The Primary Engineering Control (PEC) is non-negotiable for powder handling.
The Containment Hierarchy
-
Primary: Class II, Type A2 (or higher) Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI).
-
Secondary: Negative pressure laboratory (0.01" w.c.) with external venting.
-
Static Control: Use of an ionizing bar or anti-static gun inside the BSC is critical for the hydrochloride salt, which is prone to static charge.
Operational Protocol: Step-by-Step Handling
This workflow integrates safety with quantitative precision.
Phase A: Preparation & Donning[1][2]
-
Activate BSC: Allow laminar flow to stabilize for 15 minutes.
-
Static Discharge: Wipe the exterior of the isotope vial with an anti-static wipe before entering the BSC.
-
Donning Sequence: Shoe covers
Gown Hair cover Mask Goggles Inner Gloves Outer Gloves (ASTM D6978).-
Critical Step: Tape the inner glove to the gown cuff. The outer glove goes over the gown cuff.
-
Phase B: Weighing & Solubilization
-
Gravimetric Setup: Place the analytical balance inside the BSC. If vibration is an issue, use a draft shield with a static eliminator.
-
Open Transfer:
-
Crack the vial seal away from the operator.
-
Use a disposable anti-static spatula.
-
Do not pour from the vial. The hydrochloride salt is hygroscopic and clumpy; pouring causes spillage.
-
-
Solubilization: Add solvent (typically water or buffer) directly to the weighing vessel if possible to immobilize the powder immediately.
-
Note: Gemcitabine HCl is soluble in water (approx. 50 mg/mL).
-
Phase C: Deactivation & Disposal
Gemcitabine requires chemical deactivation before disposal. Simple soap and water are ineffective against the biological activity of the molecule.
-
Deactivation Agent: Sodium Hypochlorite (2% - 5% Bleach).
-
Neutralization: Sodium Thiosulfate (to neutralize the bleach).
-
Disposal: All vials, gloves, and wipes must go into Yellow Trace Chemotherapy Waste bins (incineration only).
Visualized Workflows
Diagram 1: The Hierarchy of Protection Logic
This diagram illustrates the dependency of safety layers. If the Engineering Control fails, the PPE must be rated to withstand the full load.
Caption: The interdependency of containment controls. Static control is the bridge between engineering containment and physical PPE barriers.
Diagram 2: Decontamination & Spill Response Workflow
A logical decision tree for managing spills of Gemcitabine HCl.
Caption: Step-by-step chemical deactivation protocol ensuring oxidation of the cytotoxic agent prior to disposal.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[5][6] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[4][5][6][7] Centers for Disease Control and Prevention.[6] [Link]
-
ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[Link]
-
PubChem. (n.d.). Gemcitabine Hydrochloride Compound Summary.[2][8][9][10] National Center for Biotechnology Information. [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [archive.cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. CDC - NIOSH Publications and Products - NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 (2016-161) [medbox.iiab.me]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. carlroth.com [carlroth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
